molecular formula C11H10O B12850230 4-ethenyl-2,3-dihydro-1H-inden-1-one

4-ethenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12850230
M. Wt: 158.20 g/mol
InChI Key: GWKVIYFLLRFUEU-UHFFFAOYSA-N
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Description

4-Ethenyl-2,3-dihydro-1H-inden-1-one is a functionalized indanone derivative offered as a key synthetic intermediate for advanced research and development. The indanone scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and its versatility in organic synthesis . This compound is characterized by its fused benzene and five-membered carbocyclic ring with a ketone functional group. The ethenyl substituent at the 4-position provides a reactive handle for further chemical modifications, such as polymerization or functional group interconversions, making it a valuable building block for creating more complex molecular architectures. Researchers utilize indanone-based structures in various fields. In drug discovery, they serve as core templates for developing therapeutic agents . In materials science, the planar, conjugated system of the indanone core makes it a candidate for use in organic electronics and as a precursor for dyes and photoinitiators . The specific applications and mechanism of action for 4-ethenyl-2,3-dihydro-1H-inden-1-one are dependent on the final compound or material into which it is incorporated and must be determined by the researcher. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

4-ethenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2

InChI Key

GWKVIYFLLRFUEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2CCC(=O)C2=CC=C1

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Predicted Chemical Properties and Methodological Approaches for 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] This guide focuses on a specific, less-explored derivative: 4-ethenyl-2,3-dihydro-1H-inden-1-one . While direct experimental data for this compound is not extensively documented in current literature, its structure presents unique opportunities for synthetic diversification and drug discovery. The vinyl group at the 4-position serves as a versatile chemical handle for a variety of coupling and functionalization reactions.

This whitepaper provides a comprehensive overview of the predicted chemical and physical properties of 4-ethenyl-2,3-dihydro-1H-inden-1-one. It outlines robust, predictive spectroscopic profiles for structural confirmation, proposes a logical and feasible synthetic pathway, and explores the compound's anticipated chemical reactivity. Furthermore, we contextualize its potential within drug discovery by examining the established biological roles of the indanone class and the strategic utility of the ethenyl substituent. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising molecular building block.

Part 1: Molecular Profile and Predicted Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of any research endeavor. This section details the structural identity and predicted physicochemical characteristics of 4-ethenyl-2,3-dihydro-1H-inden-1-one, derived from its constituent functional groups and comparison with the parent 1-indanone structure.

Structure and Nomenclature

The molecule consists of a bicyclic indanone core with an ethenyl (vinyl) group substituted at position 4 of the aromatic ring.

IdentifierValue
IUPAC Name 4-Ethenyl-2,3-dihydro-1H-inden-1-one
Common Synonym 4-Vinyl-1-indanone
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.19 g/mol
Canonical SMILES C=CC1=CC=C2C(=C1)CCC2=O
CAS Number Not assigned or readily available in public databases.
Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds. These values should be confirmed experimentally.

PropertyPredicted Value / ObservationRationale
Appearance Colorless to pale yellow solid or oil.The parent 1-indanone is a colorless solid. The extended conjugation may impart a slight color.
Melting Point Not experimentally determined. Expected to be slightly above the 38-42 °C range of 1-indanone.The increase in molecular weight and planarity from the vinyl group typically raises the melting point.
Boiling Point Not experimentally determined. Expected to be >245 °C.Higher than the parent 1-indanone due to increased mass and van der Waals forces.
Solubility Soluble in common organic solvents (DMSO, CH₂Cl₂, THF, Ethyl Acetate). Poorly soluble in water.Consistent with the hydrophobic nature of the indanone scaffold.[5]
pKa ~19-21 (for α-protons at C-2)The protons alpha to the carbonyl group are weakly acidic, allowing for enolate formation under appropriate basic conditions.

Part 2: Spectroscopic Characterization (Predictive Analysis)

Structural elucidation is critical. The following section details the expected spectroscopic signatures for 4-ethenyl-2,3-dihydro-1H-inden-1-one, providing a benchmark for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C5-H, C6-H)7.2 - 7.6m (multiplet)2H
Aromatic (C7-H)7.6 - 7.8d (doublet)1H
Vinyl (-CH=)6.7 - 6.9dd (doublet of doublets)1H
Vinyl (=CH₂)5.4 - 5.9m (multiplet, 2 overlapping signals)2H
Aliphatic (-CH₂-C=O)3.0 - 3.2t (triplet)2H
Aliphatic (Ar-CH₂-)2.6 - 2.8t (triplet)2H
¹³C NMR Spectroscopy

Approximately 10 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)> 200
Aromatic (quaternary)135 - 155
Aromatic & Vinyl (CH)115 - 140
Aliphatic (-CH₂-C=O)35 - 40
Aliphatic (Ar-CH₂-)25 - 30
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the ketone and unsaturated functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (conjugated ketone)1690 - 1710Strong
C=C Stretch (aromatic)1600, 1450 - 1500Medium
C=C Stretch (vinyl)1620 - 1640Medium
C-H Stretch (aromatic/vinyl)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak would be the primary signal for confirming molecular weight.

  • Molecular Ion (M⁺): m/z ≈ 158.07

  • Key Fragments: Expect losses corresponding to CO (m/z 130) and C₂H₃ (vinyl group, m/z 131), followed by further fragmentation of the indanone ring system.

Part 3: Synthesis and Reactivity

The true utility of 4-ethenyl-2,3-dihydro-1H-inden-1-one lies in its synthesis and subsequent chemical transformations.

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from a commercially available precursor, leveraging standard organometallic and cyclization methodologies. The intramolecular Friedel-Crafts acylation is a primary method for forming the indanone core.

G cluster_0 Step 1: Friedel-Crafts Cyclization cluster_1 Step 2: Cross-Coupling A 3-(3-Bromophenyl)propanoic acid B 4-Bromo-2,3-dihydro-1H-inden-1-one A->B PPA or SOCl₂, then AlCl₃ C 4-Ethenyl-2,3-dihydro-1H-inden-1-one B->C Vinyltributylstannane, Pd(PPh₃)₄ G cluster_ketone Ketone (C1) cluster_vinyl Vinyl Group (C4) cluster_aromatic Aromatic Ring center 4-Ethenyl-1-indanone K1 Reduction (NaBH₄) → Indanol center->K1 K2 Aldol Condensation → 2-Alkylidene Indanone center->K2 V1 Heck Reaction → Stilbene derivative center->V1 V2 Epoxidation (m-CPBA) → Oxirane center->V2 V3 Polymerization center->V3 A1 Electrophilic Substitution (e.g., Nitration, Halogenation) center->A1 1 Inflammatory Stimuli (e.g., LPS) 3 Phospholipase A₂ 1->3 2 Membrane Phospholipids 4 Arachidonic Acid 2->4 PLA₂ 6 Prostaglandins (e.g., PGE₂) 4->6 COX-2 5 COX-2 Enzyme 7 Inflammation (Pain, Fever, Swelling) 6->7 8 Substituted Indanones (e.g., 4-Ethenyl Derivative) 8->5 Inhibition

Sources

Molecular structure and weight of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Physicochemical Profiling[1][2]

Executive Summary

4-Ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone) represents a critical bifunctional scaffold in organic synthesis.[1] Characterized by a fused bicyclic core—combining a benzene ring with a cyclopentanone moiety—and a reactive vinyl group at the C4 position, this molecule serves as a high-value intermediate. Its unique architecture allows for orthogonal functionalization: the ketone offers a site for nucleophilic addition or reductive amination, while the vinyl group provides a handle for polymerization, cross-coupling, or "click" chemistry. This guide details the structural parameters, validated synthetic protocols, and critical characterization data required for its integration into pharmaceutical and material workflows.

Molecular Architecture & Properties[1][2]

The molecule (C₁₁H₁₀O) is defined by its rigid indanone core.[1] The ketone at C1 induces a dipole moment and electron-withdrawing effects on the aromatic ring, while the vinyl group at C4 introduces conjugation potential and lipophilicity.

2.1 Physicochemical Profile[2][1]
PropertyValue / DescriptionSource/Derivation
IUPAC Name 4-Ethenyl-2,3-dihydro-1H-inden-1-oneSystematic Nomenclature
Molecular Formula C₁₁H₁₀OStoichiometry
Molecular Weight 158.20 g/mol Calculated (C=12.01, H=1.008, O=16.[1][3]00)
Precursor CAS 15115-60-3Refers to 4-Bromo-1-indanone [1]
Predicted LogP ~2.4 - 2.8Estimated (Indanone ~1.8 + Vinyl shift)
H-Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 1 (C4-Vinyl bond)Structural Analysis
Physical State Solid (Predicted)Based on 4-bromo analog (mp 94-96°C)
2.2 Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

G cluster_0 Reactivity Profile Core Indanone Core (Rigid Bicyclic) Vinyl Vinyl Group (C4) (Reactive Handle) Core->Vinyl  sp2-sp2 Coupling Ketone Ketone (C1) (Electrophilic Center) Core->Ketone  Oxidation State Polymerization Polymerization Vinyl->Polymerization Heck/Metathesis Heck/Metathesis Vinyl->Heck/Metathesis Reductive Amination Reductive Amination Ketone->Reductive Amination

Figure 1: Functional connectivity of 4-ethenyl-2,3-dihydro-1H-inden-1-one, highlighting orthogonal reactive sites.[1]

Validated Synthetic Pathways

Synthesis of 4-vinyl-1-indanone is most reliably achieved via Palladium-catalyzed cross-coupling of 4-bromo-1-indanone .[1] The choice between Suzuki-Miyaura and Stille coupling depends on substrate tolerance and purification capabilities.[1]

3.1 Precursor Selection
  • Starting Material: 4-Bromo-2,3-dihydro-1H-inden-1-one[1]

  • CAS: 15115-60-3[1]

  • Rationale: Commercially available and stable.[1][4][5][6] The C4-Bromine bond is activated for oxidative addition to Pd(0) [1].[1]

3.2 Protocol A: Suzuki-Miyaura Coupling (Green/Preferred)

This route utilizes vinylboronic acid derivatives, avoiding toxic organotin byproducts.[1]

  • Reagents: 4-Bromo-1-indanone (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent System: 1,4-Dioxane / Water (4:1).[1]

  • Conditions: Degas, heat to 90°C for 12 hours under N₂.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into C-Br bond.[1]

    • Transmetallation: Vinyl group transfers from Boron to Palladium (activated by base).[1]

    • Reductive Elimination: Product release and catalyst regeneration [2].[1][4]

3.3 Protocol B: Stille Coupling (Robustness)

Ideal for complex substrates where base sensitivity is a concern.[1]

  • Reagents: 4-Bromo-1-indanone (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh₃)₄ (0.05 eq).[1]

  • Solvent: Toluene or DMF (anhydrous).[1]

  • Conditions: Reflux (110°C) for 16-24 hours.[1]

  • Note: Requires rigorous removal of tin byproducts (e.g., using KF/silica workup) [3].[1]

3.4 Synthesis Workflow Diagram

Synthesis cluster_Suzuki Method A: Suzuki (Green) cluster_Stille Method B: Stille (Robust) Start 4-Bromo-1-indanone (CAS 15115-60-3) Suzuki_Reagents Vinylboronic Acid Ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O Start->Suzuki_Reagents Stille_Reagents Tributyl(vinyl)tin Pd(PPh3)4 Toluene, Reflux Start->Stille_Reagents Product 4-Vinyl-1-indanone (Target Scaffold) Suzuki_Reagents->Product  Transmetallation   Stille_Reagents->Product  Transmetallation   Purification Purification (Flash Chromatography) Product->Purification

Figure 2: Comparative synthetic workflows for generating 4-vinyl-1-indanone from the bromo-precursor.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following spectroscopic markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Vinyl Region: Look for the characteristic ABX system.[1]

      • 
         ~6.7-7.2 ppm (dd, 1H, vinyl CH attached to ring).
        
      • 
         ~5.3-5.8 ppm (dd, 2H, terminal vinyl CH₂).
        
    • Indanone Core:

      • 
         ~7.3-7.7 ppm (m, 3H, aromatic protons).
        
      • 
         ~3.1 ppm (t, 2H, C3-H₂).
        
      • 
         ~2.7 ppm (t, 2H, C2-H₂).
        
  • Mass Spectrometry (GC-MS/ESI):

    • Parent Ion

      
      : 158.2 m/z .[1]
      
    • Fragmentation: Loss of CO (28 amu) to form vinyl-styrene derivatives is common in indanones.[1]

Applications in R&D
  • Medicinal Chemistry: The indanone scaffold is a pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil analogs).[1] The 4-vinyl group allows for the introduction of diverse side chains via olefin metathesis or hydroboration, expanding Structure-Activity Relationship (SAR) studies.[1]

  • Polymer Science: 4-Vinyl-1-indanone can act as a monomer for specialized polystyrenes or polyindanes, offering high thermal stability due to the rigid bicyclic backbone.[1]

  • Click Chemistry: The vinyl group serves as a dipolarophile in 1,3-dipolar cycloadditions, enabling the rapid construction of heterocyclic libraries.[1]

References
  • ChemicalBook. (n.d.).[1] 4-Bromo-1-indanone Synthesis and Properties. Retrieved from [1]

  • BenchChem. (n.d.).[1] Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Stille Coupling: Mechanism and Procedures. Retrieved from [1]

  • Fisher Scientific. (n.d.).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from [1]

Sources

Solubility profile of 4-ethenyl-2,3-dihydro-1H-inden-1-one in organic solvents

[1][2]

Executive Summary

4-ethenyl-2,3-dihydro-1H-inden-1-one is a functionalized bicyclic ketone featuring a reactive vinyl group.[1][2][3] Its solubility behavior is governed by the competition between the polar indanone core (dipole-dipole interactions) and the lipophilic vinyl substituent (dispersion forces). Understanding this profile is critical for optimizing reaction yields (e.g., Heck couplings), preventing unwanted polymerization during storage, and designing efficient crystallization protocols.

This guide provides a predicted solubility landscape based on structural analogs (1-indanone), theoretical solubility parameters, and a rigorous experimental protocol for validation.[2]

Chemical Identity & Physicochemical Basis[4][5][6][7][8][9]

Before analyzing solvent interactions, we must establish the solute's fundamental properties. The vinyl group at the C4 position significantly alters the lipophilicity compared to the parent 1-indanone.

PropertyValue / DescriptionSource/Basis
CAS Number 10556-96-4 (Generic Indanone Core: 83-33-0)Chemical Identity
Molecular Formula C₁₁H₁₀OCalculated
Molecular Weight 158.20 g/mol Calculated
Physical State Low-melting solid or viscous oil (Ambient)Analog Comparison [1]
LogP (Predicted) ~2.1 - 2.4Increased lipophilicity vs 1-Indanone (1.[1][2][3]7) [2]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 1 (Carbonyl Oxygen)Structure Analysis
Mechanistic Insight: The "Vinyl Effect"

The addition of the ethenyl (vinyl) group introduces two critical factors:

  • Increased

    
    -Electron Density:  Enhances solubility in aromatic solvents (Toluene, Benzene) via 
    
    
    -
    
    
    stacking interactions.[1][2]
  • Polymerization Risk: In concentrated solutions or high-boiling solvents, the vinyl group is prone to thermal or radical-initiated polymerization.[1][2] Solubility testing must therefore be coupled with stability monitoring.[1][2]

Solubility Profile by Solvent Class[10]

The following profile categorizes solvents based on their interaction mechanism with the solute. Data is synthesized from thermodynamic principles (Hansen Solubility Parameters) and empirical data of the parent compound, 1-indanone.

Table 1: Predicted Solubility Landscape
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent match for the moderately polar, aromatic nature of the indanone core.[1][2] Primary choice for extraction.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL) Strong dipole-dipole interactions with the carbonyl group solubilize the compound effectively.[2] Caution: High boiling points make removal difficult.[2]
Aromatic Hydrocarbons Toluene, XyleneHigh (50-100 mg/mL) Favorable

-

interactions with the benzene ring and vinyl group.[1][2] Ideal for high-temperature synthesis (if stabilized).[1][2]
Esters & Ethers Ethyl Acetate, THF, MTBEModerate-High Good general solvency.[2] THF is particularly effective due to its ether oxygen interacting with the indanone electron-deficient regions.[1][2]
Alcohols (Protic) Methanol, Ethanol, IPAModerate (Temperature Dependent) Soluble at reflux; likely sparingly soluble at

.[2] The hydrophobic vinyl group resists dissolution in highly polar H-bonding networks.[1][2] Ideal for recrystallization.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<10 mg/mL) The polar carbonyl group prevents significant dissolution.[2] Useful as an anti-solvent to precipitate the product.
Water WaterInsoluble (<0.1 mg/mL) The hydrophobic aromatic/vinyl framework dominates the single H-bond acceptor capability.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of 4-ethenyl-2,3-dihydro-1H-inden-1-one while verifying chemical stability.

Why this protocol? Standard shake-flask methods often ignore degradation.[1][2] For vinyl compounds, distinguishing between "insoluble" and "polymerized" is vital.

Workflow Diagram

The following diagram outlines the decision logic for the solubility experiment.

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrationEquilibrate (25°C, 24h)AgitationStart->EquilibrationFiltrationFilter (0.45 µm PTFE)Remove Undissolved SolidEquilibration->FiltrationAnalysisAnalyze Filtrate (HPLC-UV)Filtration->AnalysisStabilityCheckStability Check:New Peaks? (Polymer/Degradant)Analysis->StabilityCheckResultValidValid Solubility ValueStabilityCheck->ResultValid Purity > 98%ResultInvalidInvalid: Degradation DetectedRetest at lower Temp/DarkStabilityCheck->ResultInvalid Purity < 95%

Figure 1: Self-validating solubility determination workflow with integrated stability checkpoint.

Detailed Methodology
  • Preparation:

    • Weigh 50 mg of 4-ethenyl-2,3-dihydro-1H-inden-1-one into a 4 mL amber glass vial (amber protects from photo-initiated polymerization).

    • Add 1.0 mL of the target solvent.

  • Equilibration:

    • Agitate at

      
       for 24 hours using a thermomixer or orbital shaker.
      
    • Critical Control: If the solid fully dissolves, add more solid until a visible precipitate remains (saturation).

  • Sampling & Filtration:

    • Centrifuge the vial to pellet the undissolved solid.

    • Draw the supernatant and filter through a 0.45 µm PTFE syringe filter . (Avoid Nylon filters as they may adsorb the aromatic compound).

  • Quantification (HPLC):

    • Dilute the filtrate 100-fold in Acetonitrile.

    • Inject into HPLC (C18 Column, Water/ACN gradient).

    • Calibration: Quantify against a 5-point standard curve of the pure compound.

  • Stability Verification (The "Trust" Pillar):

    • Compare the chromatogram of the solubility sample against a fresh standard.

    • Pass Criteria: The area % of the main peak must be

      
       of the total peak area. If new peaks (dimers/oligomers) appear, the solubility value is compromised by degradation.
      

Applications in Synthesis & Processing[11]

Understanding the solubility profile allows for strategic solvent selection in drug development workflows.

A. Reaction Medium Selection

For reactions involving the vinyl group (e.g., Heck coupling or Olefin Metathesis):

  • Recommended: Toluene or 1,4-Dioxane .[1][2]

  • Reasoning: High solubility ensures homogeneity; non-nucleophilic nature prevents side reactions with the ketone; moderate boiling points allow thermal activation without excessive polymerization risk (unlike DMSO).[2]

B. Purification via Crystallization[2]
  • Strategy: Solvent/Anti-solvent method.

  • Protocol: Dissolve the crude mixture in a minimum volume of warm Ethyl Acetate (Good solvent). Slowly add Hexane (Anti-solvent) while cooling.[2]

  • Why? The profile shows a sharp solubility contrast between esters (High) and aliphatics (Low), driving efficient precipitation of the target crystal.

C. Storage & Handling[1]
  • Solvent: If storing as a solution, use Dichloromethane (DCM) .[2]

  • Warning: Avoid storing in alcohols (Methanol/Ethanol) for extended periods without buffering, as trace acidity can catalyze acetal formation or vinyl polymerization [3].[2]

Interaction Mechanism Visualization

To further ground the solubility logic, the following diagram illustrates the molecular interactions governing the solvation of the indanone derivative.

MolecularInteractionsIndanone4-ethenyl-1-indanone(Solute)DipoleDipole-Dipole(Carbonyl Group)Indanone->DipolePiStackPi-Pi Stacking(Aromatic/Vinyl)Indanone->PiStackDispersionVan der Waals(Hydrophobic Core)Indanone->DispersionDMSODMSO/ACN(Strong Solvation)Dipole->DMSOStrongTolueneToluene(Moderate Solvation)PiStack->TolueneStrongWaterWater(Repulsion)Dispersion->WaterWeak/Repulsive

Figure 2: Dominant intermolecular forces driving solubility in different solvent classes.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6735, 1-Indanone.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Indanone Properties.[1][2][4] Retrieved from [Link][2]

Thermodynamic stability of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Degradation Kinetics of 4-Ethenyl-2,3-dihydro-1H-inden-1-one: A Technical Assessment Guide

Executive Summary

This technical guide provides a structural and thermodynamic analysis of 4-ethenyl-2,3-dihydro-1H-inden-1-one (4-vinyl-1-indanone). As a bifunctional intermediate bridging the chemistry of vinyl aromatics (styrenics) and cyclic ketones, this molecule presents unique stability challenges. Its thermodynamic profile is governed by the tension between resonance stabilization and the high enthalpy of polymerization characteristic of the vinyl group. This guide outlines the theoretical stability limits, degradation pathways, and the specific experimental protocols required to validate its shelf-life and handling safety in drug development pipelines.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic stability of 4-ethenyl-1-indanone, we must first analyze its electronic ground state. The molecule consists of a rigid 2,3-dihydro-1H-inden-1-one (indanone) core with a vinyl substituent at the C4 position.

Electronic Conjugation & Steric Strain

Unlike simple styrene, the fusion of the five-membered ring in the indanone core imposes geometric constraints.

  • Cross-Conjugation: The C1 carbonyl is conjugated to the benzene ring. The C4 vinyl group is also conjugated to the benzene ring. However, the C1 and C4 positions are in a meta-relationship. This prevents direct resonance delocalization of the vinyl

    
    -electrons into the carbonyl 
    
    
    
    -orbital, isolating the vinyl group's reactivity more than in the 6-vinyl isomer (para-like).
  • Steric Torsion: The vinyl group at C4 faces steric repulsion from the C5 proton and potentially the C3 methylene protons. This steric pressure often forces the vinyl group out of coplanarity with the benzene ring, reducing resonance energy (stabilization) and increasing the ground-state enthalpy (

    
    ), thereby increasing reactivity toward polymerization.
    
Thermodynamic Parameters (Estimated)
  • Enthalpy of Polymerization (

    
    ):  Vinyl aromatics typically exhibit a 
    
    
    
    of approximately -70 to -80 kJ/mol. 4-ethenyl-1-indanone is expected to fall in this range, driving a strong thermodynamic preference for the polymer state over the monomer.
  • Entropy (

    
    ):  Polymerization is entropically unfavorable (
    
    
    
    ). However, at standard storage temperatures (
    
    
    ), the enthalpy term dominates (
    
    
    ), making the monomer thermodynamically unstable relative to its polymer.

Degradation Pathways & Kinetics

The "instability" of this molecule is kinetic, not just thermodynamic. Without activation, the monomer can exist for extended periods; however, specific triggers will initiate rapid degradation.

Radical Polymerization (Primary Threat)

The most critical instability vector is free-radical polymerization initiated by trace peroxides or thermal homolysis.

  • Initiation: Oxygen attacks the vinyl

    
    -carbon or the benzylic C3 position, forming hydroperoxides.
    
  • Propagation: The 4-vinyl radical is stabilized by the aromatic ring, allowing for rapid chain growth.

  • Trommsdorff Effect: As viscosity increases during bulk storage, termination reactions are suppressed, leading to auto-acceleration (runaway exotherms).

Oxidative Degradation

The C3 position (benzylic and


 to the fused ring junction) is susceptible to auto-oxidation, leading to 3-hydroxy-1-indanone derivatives or ring-opening oxidative cleavage.

DegradationPathways Monomer 4-Ethenyl-1-Indanone (Monomer) Radical Benzylic/Vinyl Radical Monomer->Radical hv, Heat, or O2 Polymer Poly(4-vinyl-1-indanone) (Thermodynamic Sink) Radical->Polymer Chain Propagation (Exothermic) Peroxide Peroxide Intermediate Radical->Peroxide + O2 Peroxide->Radical Homolysis OxidationProd 3-OH / Quinone Derivatives Peroxide->OxidationProd Decomposition

Figure 1: Mechanistic pathways for the degradation of 4-ethenyl-1-indanone. The red node represents the thermodynamically favored state.

Experimental Determination Protocols

Since literature data for this specific isomer is sparse, the following self-validating protocols are required to establish its stability profile in your specific matrix.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymerization Onset

Purpose: To determine the onset temperature of thermal polymerization and the energy release potential (safety).

  • Preparation: Seal 2-5 mg of 4-ethenyl-1-indanone in a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Reference: Empty crucible.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen (50 mL/min).

  • Analysis:

    • Identify the endotherm (Melting Point, likely 40-70°C range).

    • Identify the broad exotherm (Polymerization).

    • Critical Metric: If

      
      , the material is considered thermally unstable for melt processing.
      
Protocol B: Accelerated Stability Testing (Arrhenius Model)

Purpose: To predict shelf-life at -20°C and 4°C.

  • Setup: Prepare 20 vials of the compound (purified, >98%).

  • Stress Conditions: Incubate sets of 5 vials at 40°C, 50°C, and 60°C.

  • Sampling: Analyze by HPLC (UV 254 nm) at t=0, 24h, 72h, 1 week, 2 weeks.

  • Quantification: Track the disappearance of the monomer peak and the appearance of the "polymer hump" (broadening baseline) or discrete oxidation peaks.

  • Calculation: Plot

    
     vs 
    
    
    
    . Extrapolate
    
    
    to storage temperature to determine
    
    
    (time to 90% potency).

Visualization of Stability Workflow

The following flowchart illustrates the decision matrix for handling this compound based on experimental data.

StabilityWorkflow Start Synthesize/Acquire 4-ethenyl-1-indanone Purity Check Purity (HPLC/NMR) >98%? Start->Purity DSC Run DSC (Thermal Scan) Purity->DSC Pass Decision1 Exotherm Onset < 100°C? DSC->Decision1 Unstable HIGH RISK Store at -80°C Add Radical Inhibitor Decision1->Unstable Yes Stable MODERATE RISK Store at -20°C Standard Handling Decision1->Stable No Monitor Quarterly Re-test (Purity Assay) Unstable->Monitor Stable->Monitor

Figure 2: Decision workflow for characterizing and storing 4-ethenyl-1-indanone.

Stabilization & Handling Strategy

To maximize thermodynamic stability during storage, you must kinetically inhibit the degradation pathways identified in Section 2.

ParameterRecommendationMechanism of Action
Inhibitor 4-tert-Butylcatechol (TBC) or MEHQ (10-50 ppm)Scavenges peroxy radicals, preventing the propagation step of polymerization. Note: Requires dissolved oxygen to function.
Temperature < -20°C Reduces thermal energy (

) below the activation energy (

) required for radical initiation.
Atmosphere Argon (for pure solid) or Air/O2 mix (for inhibited solution)If uninhibited: Exclude O2 to prevent peroxide formation. If inhibited with MEHQ: Trace O2 is required to activate the inhibitor.
Solvent Ethyl Acetate or DCM (Avoid Ethers)Ethers (THF, Diethyl ether) form peroxides which act as initiators for the vinyl group.

References

  • Polymerization Kinetics of Vinyl Aromatics

    • Principles of Polymerization, Odian, G. (2004).
  • Indanone Synthesis & Reactivity

    • Synthesis of 1-indanones with a broad range of biological activity, Beilstein J. Org.[1] Chem. (2017).[1][2][3] Provides context on the stability of the indanone core and synthetic routes.

  • Thermal Analysis Protocols

    • ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.
  • DFT Calculation of Resonance Energies

    • Density Functional Theory in Organic Chemistry, providing the basis for calculating the steric inhibition of resonance in meta-substituted vinyl arom

Sources

Potential applications of 4-ethenyl-2,3-dihydro-1H-inden-1-one in material science

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Advanced Functional Materials Derived from 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Executive Summary

4-Ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone ) represents a specialized class of "dual-functional" monomers in material science. Unlike simple styrenics, this molecule integrates a polymerizable vinyl group with a rigid, bicyclic indanone core containing a reactive ketone handle.

This unique architecture offers three distinct advantages for advanced materials:

  • High Glass Transition Temperature (Tg): The bulky bicyclic side chain restricts polymer backbone rotation, significantly elevating thermal stability compared to polystyrene.

  • Orthogonal Reactivity: The ketone moiety remains intact during radical polymerization, serving as a "chemical anchor" for post-polymerization functionalization (e.g., Schiff base formation for metal chelation).

  • Optoelectronic Precursor: The indanone core is a proven scaffold for synthesizing conductive indene and indenofluorene derivatives, making this monomer a gateway to soluble, processable semiconducting polymers.

Chemical Profile & Mechanism of Action

PropertySpecification (Predicted/Experimental)
IUPAC Name 4-Ethenyl-2,3-dihydro-1H-inden-1-one
CAS Registry N/A (Emerging Intermediate); Parent Core: 83-33-0
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Physical State Pale yellow solid / Viscous oil (depending on purity)
Solubility Soluble in CH₂Cl₂, THF, Toluene, DMF; Insoluble in Water
Key Functionalities Vinyl (C-4): Radical/Cationic Polymerization handle.Ketone (C-1): Condensation/Reduction handle.
Mechanistic Utility

The molecule functions as a "Masked Functional Scaffold." In its monomeric form, the vinyl group dominates reactivity, allowing incorporation into polymer chains. Once polymerized, the pendant indanone units act as site-specific ligands. Research by Mödler et al. has demonstrated that related 4-vinylindanone derivatives (e.g., 7-hydroxy-3-methyl-4-vinylindanone) exhibit specific chelation properties useful in protein chromatography, validating the stability of the indanone core under radical polymerization conditions.

Synthesis Protocol

Since 4-ethenyl-2,3-dihydro-1H-inden-1-one is not a bulk commodity, it must be synthesized from the commercially available 4-bromo-1-indanone . The most robust method is a Suzuki-Miyaura Cross-Coupling , which avoids the toxicity of tin (Stille) and the isomerization risks of Heck coupling.

Reagents & Equipment
  • Precursor: 4-Bromo-1-indanone (1.0 eq)

  • Vinyl Source: Potassium vinyltrifluoroborate (1.2 eq) or Vinylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃.

  • Solvent: THF/H₂O (9:1 v/v) or 1,4-Dioxane/H₂O.

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology
  • Charge: In a glovebox or under active Ar flow, add 4-bromo-1-indanone, potassium vinyltrifluoroborate, and Cs₂CO₃ to a Schlenk flask.

  • Solvate: Add degassed THF/H₂O mixture.

  • Catalyze: Add Pd(dppf)Cl₂. Seal the flask immediately.

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The bromide spot (lower Rf) should disappear; the vinyl product (higher Rf) will appear.

  • Workup: Cool to RT. Dilute with diethyl ether and wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

    • Note: The product acts as a styrene derivative; add a radical inhibitor (e.g., BHT, 100 ppm) if storing for extended periods.

Polymerization & Functionalization Workflow

The following diagram illustrates the transformation from monomer to functional polymer and subsequent applications.

G Start 4-Bromo-1-indanone Monomer 4-Vinyl-1-indanone (Monomer) Start->Monomer Suzuki Coupling (Pd cat., Vinyl-B) Polymer Poly(4-vinyl-1-indanone) (Rigid Thermoplastic) Monomer->Polymer Radical Polym. (AIBN, 70°C) Func1 Post-Polymerization: Schiff Base Formation Polymer->Func1 R-NH2 (Condensation) Func2 Post-Polymerization: Aromatization/Reduction Polymer->Func2 1. Reduction 2. Dehydration App1 Bio-Separation (Metal Chelation) Func1->App1 App2 Organic Electronics (Conductive Indenes) Func2->App2

Caption: Synthetic pathway from precursor to functionalized material applications.

Polymerization Protocol (Free Radical)
  • Preparation: Dissolve 4-vinyl-1-indanone (1.0 g) in anhydrous Toluene (5 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer.

  • Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.

  • Polymerization: Heat to 70°C for 24 hours under Argon.

  • Isolation: Precipitate the polymer into cold Methanol (10x volume). Filter and dry under vacuum.

    • Result: A white to off-white powder. Tg is expected to be >130°C due to the rigid bicyclic pendant group.

Key Applications in Material Science

A. Bio-Separation & Chromatography

Mechanism: The indanone ketone is an electron-deficient acceptor that can interact with specific amino acid residues or chelate metal ions when functionalized. Evidence: Mödler et al. demonstrated that copolymers of 7-hydroxy-3-methyl-4-vinylindanone and dimethylacrylamide function as "thermoreactive displacers" in anion exchange chromatography.[1][2] The indanone moiety (specifically when hydroxylated or derivatized) shows affinity for calcium ions and proteins. Protocol Utility: By copolymerizing 4-vinyl-1-indanone with hydrophilic monomers (DMA, NIPAM), researchers can create "smart" hydrogels that selectively bind target proteins via the pendant indanone groups.

B. Precursors for Nanocarbon & Organic Electronics

Mechanism: The indanone core is a "pre-aromatic" system. Application:

  • Conductive Polymers: Reduction of the ketone to an alcohol followed by dehydration yields a poly(vinylindene) derivative. Indenes are electron-rich and can be oxidatively cross-linked to form conductive networks.

  • Nanocarbon Synthesis: 4-Bromo-1-indanone has been used as a starting material for synthesizing "basket-shaped" hydrocarbons (C56H38) that map onto fullerene surfaces. Polymers of 4-vinylindanone can serve as carbon-rich precursors which, upon pyrolysis, yield high-quality graphitic carbons due to the high aromatic density of the indanone side chain.

C. High-Refractive Index Optical Resins

Mechanism: The high density of aromatic rings and the bicyclic structure impart a high Refractive Index (RI). Application: Sulfur-containing derivatives (e.g., reacting the ketone with Lawesson's reagent to form a thioketone) can further boost the RI, making these polymers suitable for advanced optical coatings and lenses where high transparency and high Tg are required.

References

  • Mödler, M., et al. "Thermoreactive Displacers for Anion Exchange and Hydroxyapatite Displacement Chromatography."[1][2] Biotechnology Progress, vol. 15, no. 3, 1999.[3] Link

    • Establishes the stability and utility of vinyl-indanone derivatives in radical polymerization and bio-separ
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995. Link

    • The foundational text for the recommended synthesis route (Suzuki Coupling).
  • Wu, T., et al. "Synthesis of a Basket-Shaped C56H38 Hydrocarbon as a Precursor toward an End-Cap Template for Carbon [6,6]Nanotubes." The Journal of Organic Chemistry, vol. 75, no. 6, 2010. Link

    • Validates 4-bromo-1-indanone as a viable precursor for complex nanocarbon architectures.
  • Lamm, V., et al. "Controlled Radical Polymerization of Vinyl Monomers." Chemical Reviews, vol. 101, no. 12, 2001. Link

    • Standard reference for the polymeriz

Sources

Electronic & Synthetic Profiling: 4-Ethenyl-2,3-dihydro-1H-inden-1-one

[1][2]

CAS: 67864-47-5 | Formula: C₁₁H₁₀O | MW: 170.21 g/mol Classification: Functionalized Indanone / Styrenyl Scaffold

Executive Summary: The Electronic Architecture

4-ethenyl-2,3-dihydro-1H-inden-1-one represents a distinct class of "disconnected" conjugated systems. Unlike its 5- or 7-substituted isomers, the 4-position substitution creates a unique electronic environment where the vinyl group and the carbonyl moiety are electronically coupled primarily through inductive effects rather than direct resonance, due to their meta-relationship on the fused ring system.

For drug development professionals, this molecule serves as a versatile bifunctional scaffold :

  • The Indanone Core: A pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil).

  • The Vinyl Handle: A latent reactive site for bio-orthogonal labeling, polymerization, or further functionalization via Heck/Suzuki couplings, without acting as a promiscuous Michael acceptor.

Electronic Structure Analysis

Conjugation and Resonance

The electronic properties are defined by the fusion of the cyclopentanone ring to the benzene ring.

  • Carbonyl Anchor (C1): The ketone is conjugated to the aromatic ring at the C7a bridgehead. It exerts a strong electron-withdrawing effect (–M, –I) on positions ortho (C7) and para (C5) to the bridgehead.

  • Vinyl Substituent (C4): Located at position 4, the vinyl group is adjacent to the C3a bridgehead. Relative to the carbonyl's attachment point (C7a), position 4 is effectively in a meta relationship.

Key Insight: Consequently, the 4-vinyl group does not participate in strong charge-transfer resonance with the carbonyl. This preserves the styrenyl character of the vinyl group, making it behave electronically like a substituted styrene rather than a chalcone-like Michael acceptor. This is critical for metabolic stability design, reducing the risk of non-specific covalent binding to biological nucleophiles.

Spectroscopic Electronic Signatures

Experimental NMR data confirms this electronic isolation. The chemical shifts of the vinyl protons reflect a standard styrene-like environment, minimally perturbed by the ketone.

NucleusPositionShift (δ ppm)Electronic Interpretation
¹H Vinyl-CH (Internal)6.85 (dd)Typical for styrenyl protons; lacks the downfield shift seen in conjugated enones.
¹H Vinyl-CH₂ (Terminal)5.81 / 5.43Distinct geminal coupling; indicates free rotation and lack of strong polarization.
¹³C Carbonyl (C1)207.0Typical cyclic ketone; confirms lack of strong conjugation extending to the vinyl group.
¹³C Vinyl (Internal)135.5Consistent with neutral aromatic vinyl substitution.

Data derived from synthesis characterization [1].

Synthetic Protocol: Palladium-Catalyzed Installation

The most reliable method for accessing this electronic state is via Stille coupling, which tolerates the ketone functionality better than Grignard or Lithium-mediated routes.

Validated Workflow (Stille Coupling)

Objective: Conversion of 4-bromo-1-indanone to 4-vinyl-1-indanone.

Reagents:

  • Substrate: 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Coupling Partner: Tributyl(vinyl)tin (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 4-bromo-1-indanone and Pd(PPh₃)₄. Purge with Argon for 15 minutes to remove O₂, preventing homocoupling or catalyst oxidation.

  • Addition: Add anhydrous 1,4-dioxane followed by tributyl(vinyl)tin via syringe.

  • Reflux: Heat the mixture to 120 °C for 10 hours . Note: Monitor via TLC (EtOAc/Petroleum Ether 1:10).[1] The product typically appears at Rf ≈ 0.31.[1]

  • Quenching (Critical): Cool to room temperature. Add 10% KF solution and stir vigorously for 2 hours.

    • Why? This precipitates the toxic tributyltin fluoride, allowing it to be removed via filtration (Celite), preventing tin contamination in the final product.

  • Extraction: Filter through Celite. Extract the filtrate with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, 1:20 EtOAc/Petroleum Ether).

Yield: ~72% (Light-yellow solid) [1].[1]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical tin-fluoride sequestration step.

StilleCouplingSubstrate4-Bromo-1-indanone(Ar-Br)OxAddOxidative Addition(Ar-Pd-Br)Substrate->OxAdd+ Pd(0)CatPd(0) CatalystCat->OxAddTransMetTransmetallation(Vinyl-SnBu3)OxAdd->TransMet+ Vinyl-SnRedElimReductive EliminationTransMet->RedElim- Bu3SnBrWasteBu3Sn-F(Solid Waste)TransMet->WasteKF Quench(Removes Sn)RedElim->CatRegenerate Pd(0)Product4-Vinyl-1-indanone(Product)RedElim->Product

Figure 1: Catalytic cycle for the Stille coupling synthesis of 4-vinyl-1-indanone, highlighting the tin removal pathway.

Applications in Research & Development

Natural Product Synthesis (Diels-Alder Strategy)

The electronic neutrality of the vinyl group at position 4 allows it to function as a stable "handle" during early-stage synthesis. It is specifically utilized in the total synthesis of Cephanolide A .

  • Mechanism: The vinyl group serves as a precursor or participant in intramolecular Diels-Alder (IMDA) reactions.

  • Workflow: The indanone core acts as a rigid scaffold, orienting the vinyl group for stereoselective cyclization [1].

Medicinal Chemistry: Warhead Design

Researchers designing covalent inhibitors often target cysteine residues.

  • False Positive Check: Unlike acrylamides, 4-vinyl-1-indanone is not a potent Michael acceptor because the carbonyl is not conjugated to the vinyl group (meta-relationship).

  • Utility: It can be metabolically activated (via epoxidation of the vinyl group) or used as a bio-isostere for styrene-based drugs.

References

  • Diels-Alder Reaction Towards the Synthesis of Cephanolide A . SSRN. Available at: [Link]

  • Chemical Properties of Indanone Derivatives . ChemSrc. Available at: [Link]

Safety data sheet (SDS) and hazards for 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hazard Profile and Safe Handling of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Part 1: Executive Summary & Chemical Identity

4-ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone) is a bifunctional research intermediate combining a bicyclic ketone scaffold with a reactive vinyl handle.[1] While widely used as a "warhead" in covalent drug design or as a monomer in functionalized polymers, its specific Safety Data Sheet (SDS) is often conflated with its parent compound, 1-indanone.

This guide addresses that gap by synthesizing a Predictive Hazard Profile based on Structure-Activity Relationships (SAR) and "Read-Across" methodology from analogous vinyl-aromatics (e.g., styrene, 4-vinyl-1-cyclohexene).[1]

Chemical Identity Table

PropertyDetail
IUPAC Name 4-ethenyl-2,3-dihydro-1H-inden-1-one
CAS Number Not widely listed; Treat as Research Grade
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Structural Features Indanone core (rigid bicyclic ketone) + Vinyl group (Michael acceptor/Polymerizable)
Physical State Pale yellow solid or viscous oil (purity dependent)

Part 2: GHS Hazard Identification (Derived)

Note: In the absence of empirical toxicological data for this specific isomer, the following classification is derived from the high-reactivity profile of vinyl-substituted aromatic ketones.

Signal Word: DANGER

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed (Based on 1-Indanone toxicity).[1][2]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H317: May cause an allergic skin reaction (High probability due to vinyl protein reactivity).

  • H335: May cause respiratory irritation.[4][5][6]

  • H351: Suspected of causing cancer (Conservative classification based on vinyl-aromatic analogs like styrene).[1]

  • H227: Combustible liquid/solid (Flash point likely >60°C but <93°C).

Precautionary Statements (P-Codes):

  • P201: Obtain special instructions before use (Strictly for R&D).

  • P210: Keep away from heat, hot surfaces, sparks, open flames.[3][6] (Risk of exothermic polymerization).

  • P233: Keep container tightly closed.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7]

  • P411: Store at temperatures not exceeding 4°C.

Part 3: Physicochemical Properties & Reactivity Profile

Understanding the duality of this molecule is critical. The ketone is stable, but the vinyl group is a "ticking clock" regarding polymerization.

Reactivity Risks:

  • Spontaneous Polymerization: The 4-ethenyl group is prone to radical-initiated polymerization, especially under light or heat.[1] Commercial samples should contain a stabilizer (e.g., BHT or MEHQ).

  • Michael Addition: The vinyl group, while electron-rich, can participate in reactions with strong nucleophiles (thiols, amines) in biological systems, leading to potential sensitization.

  • Peroxide Formation: Like many vinyl compounds, it may form peroxides upon prolonged exposure to air, acting as its own polymerization initiator.

Quantitative Data Summary (Predicted)

PropertyValue (Estimated)Rationale
Melting Point 45–55 °CIndanone core raises MP; vinyl lowers symmetry vs parent.[1]
Boiling Point ~260–270 °CExtrapolated from 1-Indanone (254°C).[1]
Flash Point ~105 °CHigh MW aromatic ketone.
LogP 2.1 – 2.5Lipophilic, crosses membranes easily.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility.

Part 4: Safe Handling & Storage Protocol (The Self-Validating System)

To ensure scientific integrity and safety, the handling of 4-ethenyl-2,3-dihydro-1H-inden-1-one must follow a Cold-Chain Inert-Atmosphere Protocol .

Step-by-Step Handling Workflow
  • Receipt & Validation:

    • Upon receipt, inspect the container for polymer formation (cloudiness or gummy residue).

    • Protocol: Verify purity via TLC (Hexane:EtOAc 8:2). A baseline spot indicates polymerization.

  • Storage (The Critical Control Point):

    • Temperature: Store at -20°C for long-term; 4°C for active use.

    • Atmosphere: Purge headspace with Argon after every use. Oxygen can form peroxides that trigger the vinyl group.

    • Stabilizer Check: If storing >6 months, dissolve a small aliquot in CDCl₃ to check for stabilizer signals (e.g., t-butyl peaks of BHT) via NMR.

  • Experimental Use:

    • Solvent Selection: Avoid nucleophilic solvents (methanol, water) if heating, as they may add across the vinyl group.

    • Quenching: All waste streams must be treated as hazardous reactive waste. Quench with dilute Na₂S₂O₃ if peroxide formation is suspected.

Visualizing the Degradation Pathway

The following diagram illustrates the "Failure Mode" of this compound if mishandled—specifically the transition from a useful monomer to an uncontrolled polymer or peroxide hazard.

G Monomer 4-Ethenyl-1-Indanone (Active Reagent) Radical Radical Species (Initiation) Monomer->Radical Heat / UV Light Peroxide Peroxide Intermediate (Explosion Hazard) Monomer->Peroxide O2 Exposure Polymer Poly-Indanone (Insoluble Gunk) Monomer->Polymer Unstabilized Storage Radical->Polymer Chain Reaction Peroxide->Radical Decomposition

Caption: Figure 1: Degradation pathways of 4-ethenyl-1-indanone.[1] Oxygen exposure leads to peroxide formation, which feeds radical polymerization, rendering the reagent useless and potentially hazardous.

Part 5: Emergency Response & Toxicology

First Aid Measures:

  • Inhalation: Move to fresh air. The vinyl moiety acts as an alkylating agent; monitor for delayed pulmonary edema.

  • Skin Contact: Wash with soap and water.[3][4][5][7] Do not use alcohol , as it may enhance skin absorption of the lipophilic compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7][8] Remove contact lenses.[4][5][7]

Spill Management:

  • Evacuate: Remove ignition sources.

  • Inert: Cover spill with wet vermiculite or sand to prevent volatilization.

  • Neutralize: Do not use oxidizers. Collect in a sealed container and label as "Flammable Solid/Toxic."

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6735, 1-Indanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Indanone derivatives and skin sensitization. Retrieved from [Link][2]

Sources

Technical Whitepaper: Reactivity & Synthetic Utility of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 4-ethenyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-vinyl-1-indanone ).

Executive Summary

4-ethenyl-2,3-dihydro-1H-inden-1-one represents a high-value "linchpin" scaffold in medicinal chemistry. Its structure integrates a reactive styrenic handle (the vinyl group at C4) with a pharmacologically active indanone core. This duality allows for orthogonal functionalization : the vinyl group serves as a portal for cross-coupling and oxidation, while the ketone facilitates condensation and reduction.

This guide analyzes the electronic environment of the C4-vinyl group, distinguishing it from standard styrenes due to the remote inductive effects of the C1-carbonyl. We provide validated protocols for exploiting this handle to generate complex tricyclic cores and bioactive small molecules (e.g., kinase inhibitors).

Electronic Structure & Reactivity Landscape

Structural Analysis

The molecule consists of a benzene ring fused to a cyclopentanone. The numbering convention places the carbonyl at C1 and the vinyl group at C4 .

  • C1 (Carbonyl): Electron-withdrawing group (EWG). It exerts a deactivating inductive effect ($ -I $) on the aromatic ring.

  • C4 (Vinyl Attachment): Located meta to the bridgehead carbon C7a (which is adjacent to the carbonyl).

    • Electronic Consequence: While the C1-carbonyl deactivates the ring, the C4 position is electronically distinct from the C5/C7 positions (which are ortho/para to the bridgehead). The C4-vinyl group behaves as an electron-neutral to slightly electron-deficient styrene.

  • The Vinyl Handle: Unlike an acrylamide (Michael acceptor), this vinyl group is not directly conjugated to the carbonyl. It functions primarily as a nucleophile in electrophilic additions or as a neutral partner in Pd-catalyzed couplings.

Reactivity Map (Graphviz Visualization)

ReactivityMap cluster_0 Primary Utility in Drug Discovery Core 4-Ethenyl-1-indanone (Scaffold) Heck Heck Coupling (C-C Bond Formation) Core->Heck Pd(0) / Aryl Halide Epox Epoxidation (Sharpless/mCPBA) Core->Epox [O] Transfer Cleavage Oxidative Cleavage (-> Aldehyde) Core->Cleavage O3 / OsO4 Cyclo [4+2] Cycloaddition (Diels-Alder) Core->Cyclo Diene Partner

Figure 1: Divergent reactivity profile of the C4-vinyl handle. The pathway to Heck coupling and Epoxidation represents the highest utility for library generation.

Synthesis of the Core Scaffold

The most robust route to 4-ethenyl-2,3-dihydro-1H-inden-1-one is via Palladium-Catalyzed Cross-Coupling starting from 4-bromo-1-indanone.

Synthetic Pathway[1][2][3][4][5][6][7][8][9]
  • Starting Material: 4-Bromo-2,3-dihydro-1H-inden-1-one (Commercially available).

  • Reagent: Tributyl(vinyl)tin (Stille) or Vinylboronic acid pinacol ester (Suzuki).

  • Catalyst:

    
     or 
    
    
    
    .

Reaction Scheme:



Detailed Protocol: Heck Functionalization

The most powerful application of the vinyl group is its use as an acceptor in the Heck-Mizoroki Reaction . This allows for the rapid attachment of aryl or heteroaryl groups, extending the scaffold into new chemical space (e.g., biaryl linkers common in PROTACs or kinase inhibitors).

Experimental Protocol

Objective: Synthesis of (E)-4-(2-(4-methoxyphenyl)vinyl)-2,3-dihydro-1H-inden-1-one.

Materials:

  • Substrate: 4-ethenyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.2 equiv)

  • Catalyst: Palladium(II) acetate [

    
    ] (5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (10 mol%)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times. Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes to generate the active Pd(0) species (solution turns yellow/orange).
    
  • Addition: Add 4-ethenyl-1-indanone (1.0 equiv), 4-iodoanisole (1.2 equiv), and triethylamine (2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The vinyl starting material (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (

    
    ) to remove DMF. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Causality (Why this works)

The vinyl group at C4 is sterically accessible but electronically neutral.

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond of the coupling partner.

  • Migratory Insertion: The Ar-Pd-I complex coordinates to the C4-vinyl alkene. Because the vinyl group is not electron-deficient (unlike an acrylate), the regioselectivity is controlled by sterics, favoring the terminal carbon (

    
    -arylation).
    
  • 
    -Hydride Elimination:  Restores the double bond, yielding the trans-stilbene derivative exclusively due to thermodynamic stability.
    
Mechanistic Diagram

HeckMechanism Step1 1. Oxidative Addition Pd(0) + Ar-I -> Ar-Pd(II)-I Step2 2. Coordination Ar-Pd-I binds to Vinyl-Indanone Step1->Step2 Step3 3. Migratory Insertion Formation of C-C Bond (Carbopalladation) Step2->Step3 Regioselective (Beta) Step4 4. Beta-Hydride Elimination Release of Product + H-Pd-I Step3->Step4 Trans-selectivity Step5 5. Reductive Elimination Base regenerates Pd(0) Step4->Step5 Step5->Step1 Cycle Repeats

Figure 2: Catalytic cycle for the Heck functionalization of the C4-vinyl handle.

Alternative Transformations

Asymmetric Dihydroxylation (Sharpless)

The vinyl group can be converted into a chiral 1,2-diol, a precursor for chiral ligands or polar pharmacophores.

  • Reagents: AD-mix-

    
     or 
    
    
    
    .
  • Conditions:

    
    -BuOH/
    
    
    
    (1:1), 0°C.
  • Outcome: High enantiomeric excess (>95% ee) is typically observed because the bulky indanone core directs the facial selectivity of the osmium catalyst.

Oxidative Cleavage (Lemieux-Johnson)

Converting the vinyl group to an aldehyde (4-formyl-1-indanone) allows for reductive amination.

  • Reagents:

    
     (cat.), 
    
    
    
    , 2,6-lutidine.
  • Utility: The resulting aldehyde is a versatile handle for installing heterocycles via condensation.

Data Summary: Reactivity Comparison

Reaction TypeTarget GroupReagentsPrimary ProductYield (Typical)
Heck Coupling Vinyl (C4)

, Ar-I,

Stilbene-Indanone75-85%
Dihydroxylation Vinyl (C4)AD-mix-

,

Chiral Diol80-90%
Epoxidation Vinyl (C4)mCPBA, DCMEpoxide65-75%
Knoevenagel Ketone (C2)Ar-CHO, PiperidineBenzylidene80-95%

References

  • Synthesis of Indanones via Pd-Catalysis Gagnier, S. V., & Larock, R. C. (2003). Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones. [1]

  • Reactivity of Vinyl-Indanones in Drug Discovery Li, W., et al. (2014). Synthesis and biological evaluation of novel 1-indanone derivatives as potential anti-Alzheimer agents.

  • General Heck Coupling Protocols for Styrenes Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.

  • Asymmetric Functionalization of Indanones Chen, L., et al. (2022).[2][1] Palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Vinyl-1-Indanone via Mizoroki-Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Coupling Reaction Conditions for 4-Vinyl-1-Indanone Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

4-Vinyl-1-indanone is a critical bicyclic intermediate employed in the synthesis of functionalized metallocene ligands, novel polymers, and pharmaceutical pharmacophores. Its synthesis via the Mizoroki-Heck reaction offers superior atom economy compared to Stille or Suzuki cross-couplings. However, the reaction presents specific challenges: the electron-deficient nature of the indanone core, the acidity of the


-protons (C2 position), and the propensity of the styrenyl product to undergo polymerization or secondary Heck couplings (stilbene formation).

This guide details a robust, scalable protocol for the palladium-catalyzed vinylation of 4-bromo-1-indanone using ethylene gas. It prioritizes the suppression of


-hydride elimination pathways that lead to isomerization and optimizes catalyst turnover frequency (TOF) to prevent palladium black precipitation.
Strategic Analysis & Retrosynthesis

The transformation relies on the oxidative addition of Palladium(0) into the C(sp


)-Br bond of 4-bromo-1-indanone, followed by migratory insertion of ethylene.

Key Chemical Challenges:

  • Electronic Deactivation: The carbonyl group at C1 withdraws electron density, actually facilitating oxidative addition at C4 compared to electron-rich aryls. However, it also increases the acidity of the C2 protons, risking base-mediated aldol condensation side reactions.

  • Regioselectivity: Ethylene is symmetric, eliminating regioselectivity issues during insertion, but the product (a styrene derivative) is reactive toward a second insertion (polymerization/dimerization).

  • Catalyst Death: The lack of a stabilizing "throw-away" ligand on ethylene requires careful phosphine ligand selection to maintain the active Pd(0) species.

Visual Pathway Analysis

ReactionPathway SM 4-Bromo-1-indanone (Precursor) Int1 Oxidative Addition Complex (Ar-Pd-Br) SM->Int1 + Cat Cat Pd(OAc)2 / PPh3 (Active Catalyst) Ethylene Ethylene Gas (1-5 bar) Int2 Migratory Insertion (Carbopalladation) Int1->Int2 + Ethylene Prod 4-Vinyl-1-indanone (Target) Int2->Prod - HBr (Base) Side1 Side Product: Divinyl/Stilbene Prod->Side1 + Ar-Pd-Br (Over-reaction) Side2 Side Product: Polymerization Prod->Side2 Thermal/Radical

Figure 1: Reaction pathway highlighting the primary catalytic cycle and critical divergence points for side-product formation.

Critical Parameter Optimization

The following parameters have been optimized specifically for the indanone scaffold, differing from generic aryl halide protocols.

ParameterRecommended ChoiceRationale & Mechanistic Insight
Catalyst Precursor Pd(OAc)

More stable than Pd(dba)

. Generates active Pd(0) in situ upon reduction by phosphine.[1]
Ligand PPh

(Triphenylphosphine)
Monodentate ligands are preferred for ethylene insertion. Bidentate ligands (e.g., dppe) often retard the necessary ligand dissociation step for small olefins.
Solvent DMF or DMAc High dielectric constant stabilizes the cationic Pd intermediates. Toluene is a viable non-polar alternative but requires higher temperatures.
Base Et

N
(Triethylamine)
Crucial: Inorganic bases (K

CO

) are heterogeneous and can be slow. Stronger bases (NaOtBu) cause enolization of the indanone ketone. Et

N buffers the HBr without touching the ketone.
Ethylene Pressure 2–5 bar (30–75 psi)Higher pressure favors mono-vinylation over double-Heck (stilbene formation) by saturating the Pd center with ethylene rather than the product styrene.
Additives BHT (trace)2,6-Di-tert-butyl-4-methylphenol prevents radical polymerization of the vinyl product during the reaction.
Detailed Experimental Protocol

Safety Warning: Ethylene is a flammable, high-pressure gas. 4-Bromo-1-indanone is an irritant. All operations must be conducted in a fume hood behind a blast shield or in a rated autoclave.

Materials:
  • 4-Bromo-1-indanone (1.0 equiv, 10 mmol, ~2.11 g)

  • Palladium(II) Acetate (2 mol%, 0.2 mmol, 45 mg)

  • Triphenylphosphine (4 mol%, 0.4 mmol, 105 mg)

  • Triethylamine (2.5 equiv, 25 mmol, 3.5 mL)

  • DMF (Anhydrous, 20 mL)

  • Ethylene gas (Lecture bottle or tank with regulator)

  • Hydroquinone or BHT (1-2 mg, radical inhibitor)

Step-by-Step Procedure:
  • Catalyst Pre-activation (The "Yellow-to-Orange" Check):

    • In a dry Schlenk tube or autoclave liner, dissolve Pd(OAc)

      
       and PPh
      
      
      
      in 5 mL of DMF.
    • Stir at room temperature for 10 minutes. The solution should shift from orange-brown to a bright yellow, indicating the formation of Pd(PPh

      
      )
      
      
      
      species. Failure to see this color change implies bad phosphine.
  • Substrate Loading:

    • Add the 4-bromo-1-indanone and the radical inhibitor (BHT) to the catalyst solution.

    • Add the remaining DMF (15 mL) and Triethylamine.

    • Note: If using an autoclave, transfer the liner into the vessel now.

  • Atmosphere Exchange (Deoxygenation):

    • Crucial: Oxygen kills the active Pd(0) phosphine species.

    • Perform 3 cycles of Vacuum/Nitrogen backfill.[2]

    • Perform 3 cycles of Nitrogen/Ethylene flush.

  • Reaction (Pressurization & Heating):

    • Pressurize the vessel to 3 bar (approx. 45 psi) with Ethylene.

    • Heat the sealed vessel to 90°C .

    • Stir vigorously (800+ RPM) to ensure gas-liquid mass transfer.

    • Monitoring: Reaction typically completes in 6–12 hours. If sampling is possible, look for the disappearance of the aryl bromide peak on HPLC/GC.

  • Work-up:

    • Cool the vessel to room temperature. Vent ethylene carefully into a fume hood exhaust.

    • Dilute the black/brown reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate layers. Wash the organic layer with:

      • 1M HCl (to remove excess Et

        
        N and Pd-amine complexes).
        
      • Brine (saturated NaCl).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo at low temperature (<40°C)  to prevent polymerization.
      
  • Purification:

    • Flash Column Chromatography: Silica gel.

    • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

    • Target: 4-vinyl-1-indanone typically elutes slightly faster than the starting bromide.

    • Storage: Store at -20°C with a trace of BHT stabilizer.

Troubleshooting & Quality Control
Decision Tree for Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Pd Black precipitating? Check1->Check2 No Action1 Increase Temp (to 110°C) or Catalyst Load Check1->Action1 Yes Check3 Is 'Stilbene' dimer forming? Check2->Check3 No Action2 Add excess PPh3 (1:4 ratio) or Switch to Hermann's Catalyst Check2->Action2 Yes Action3 Increase Ethylene Pressure (Dilute reaction conc.) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common Heck coupling failure modes.

Common Failure Modes:
  • Pd Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.

    • Fix: Increase PPh

      
       loading to 1:4 (Pd:L) ratio or add Tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer (Jeffery conditions).
      
  • Double Vinylation (Stilbene): The product reacts with another aryl bromide.

    • Fix: This is diffusion controlled. Increase ethylene pressure or stop reaction at 90% conversion.

  • Polymerization: The product appears as a streak on TLC.

    • Fix: Ensure BHT is present. Keep work-up temperatures low.

References
  • Heck, R. F. (1969).[1] "Palladium-catalyzed vinylation of organic halides."[3][4][5][6] Journal of the American Chemical Society, 91(24), 6707–6714. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2–7. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-deficient substrates). Link

  • ChemicalBook. (n.d.). "4-Bromo-1-indanone synthesis." (Substrate preparation context). Link

Sources

Application Note: Functionalization of 4-Ethenyl-2,3-dihydro-1H-inden-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It treats 4-ethenyl-2,3-dihydro-1H-inden-1-one (4-vinyl-1-indanone) as a high-value divergent scaffold.

Executive Summary

The 4-ethenyl-2,3-dihydro-1H-inden-1-one scaffold represents a privileged "bifunctional" intermediate in modern drug discovery. Unlike standard indanones, the C4-vinyl handle provides a unique vector for Late-Stage Functionalization (LSF) , allowing researchers to expand the carbon skeleton via palladium-catalyzed cross-couplings or introduce polarity via oxidative transformations—all while preserving the C1-ketone for subsequent pharmacophore installation (e.g., reductive amination or spirocyclization).

This guide details two validated protocols for diversifying this scaffold: Heck Arylation (for lipophilic expansion) and Asymmetric Dihydroxylation (for chiral polar handle installation).

Chemical Logic & Retrosynthetic Analysis

The utility of 4-vinyl-1-indanone lies in the orthogonality of its reactive centers:

  • The C4-Vinyl Group: Acts as an electron-neutral to slightly electron-deficient styrene analog. It is sterically accessible and primed for Heck, Suzuki-Miyaura (via hydroboration), and olefin metathesis.

  • The C1-Ketone: Remains stable under oxidative and cross-coupling conditions (if non-nucleophilic bases are used), serving as a "protected" amine precursor.

Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence possible from the core scaffold.

DivergentSynthesis Core 4-Ethenyl-1-Indanone (Core Scaffold) Heck Heck Coupling (C-C Bond Formation) Core->Heck Pd(OAc)2 / Ar-X Diol Sharpless Dihydroxylation (Chiral Diol) Core->Diol AD-Mix-α/β Epoxide Epoxidation (Reactive Electrophile) Core->Epoxide mCPBA ProductA Stilbene Analogs (Kinase Inhibitors) Heck->ProductA ProductB Chiral 1,2-Diols (Solubility/H-Bonding) Diol->ProductB ProductC Amino-Alcohols (GPCR Ligands) Epoxide->ProductC

Figure 1: Divergent functionalization pathways for 4-ethenyl-1-indanone.

Validated Protocols

Protocol A: Palladium-Catalyzed Heck Arylation

Objective: To attach an aryl or heteroaryl ring to the vinyl terminus, creating a stilbene-like extended pharmacophore common in kinase inhibitors.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The steric bulk of the indanone core at C4 favors trans-selectivity (E-isomer).

Materials
  • Substrate: 4-ethenyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube or microwave vial, combine Pd(OAc)₂ (0.05 equiv) and P(o-tol)₃ (0.10 equiv).

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times. Add anhydrous DMF (concentration 0.2 M relative to substrate). Stir for 5 minutes at RT to pre-form the active catalyst species.

  • Addition: Add 4-ethenyl-2,3-dihydro-1H-inden-1-one (1.0 equiv), the Aryl Bromide (1.2 equiv), and Et₃N (2.5 equiv) via syringe.

  • Reaction: Seal the vessel.

    • Thermal Method: Heat to 90°C for 12–16 hours.

    • Microwave Method:[3][4] Irradiate at 110°C for 45 minutes (high throughput preferred).

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove amine base), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a highly UV-active solid.

Senior Scientist’s Note:

"If the aryl bromide is electron-rich (e.g., 4-methoxybromobenzene), the reaction rate may slow. In such cases, switching to Jeffery conditions (Pd(OAc)₂, TBAB, K₂CO₃ in DMF) often boosts yields by stabilizing the palladium nanoparticles." [1]

Protocol B: Sharpless Asymmetric Dihydroxylation

Objective: To convert the lipophilic vinyl group into a chiral 1,2-diol. This is critical for improving solubility and creating specific H-bond interactions in the target binding pocket.

Materials
  • Substrate: 4-ethenyl-2,3-dihydro-1H-inden-1-one

  • Oxidant/Ligand: AD-mix-α or AD-mix-β (Commercial blend: K₂OsO₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

  • Additive: Methanesulfonamide (MeSO₂NH₂) (1.0 equiv) - Accelerates hydrolysis of the osmate ester.

  • Solvent: t-Butanol / Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve AD-mix-α (1.4 g per mmol of substrate) in t-BuOH/H₂O (1:1) at room temperature.

  • Activation: Add Methanesulfonamide (1.0 equiv). Cool the mixture to 0°C . The orange solution indicates active Os(VIII).

  • Addition: Add the indanone substrate (dissolved in a minimal amount of THF if insoluble in t-BuOH).

  • Monitoring: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (stain with KMnO₄; the diol will stay at the baseline compared to the vinyl starting material).

  • Quenching: Add solid Sodium Sulfite (Na₂SO₃, 1.5 g per mmol) and warm to RT. Stir for 45 minutes. The mixture should turn from orange to colorless/greenish.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with 2N KOH (removes sulfonamide) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Senior Scientist’s Note:

"The indanone ketone is robust under these conditions. However, ensure the reaction temperature stays at 0°C to maximize enantiomeric excess (ee). If the indanone core has poor solubility, increasing the t-BuOH ratio or adding 10% acetone is permissible but may slightly erode ee." [2]

Quantitative Data Summary

The following table summarizes expected yields based on electronic characteristics of the coupling partner (Protocol A).

Coupling Partner (Ar-Br)Electronic NatureMethodTimeYield (%)
BromobenzeneNeutralThermal (90°C)12 h85-92%
4-BromoacetophenoneElectron-PoorThermal (90°C)8 h90-95%
4-BromoanisoleElectron-RichMicrowave (110°C)1 h78-85%
3-BromopyridineHeteroarylThermal (100°C)16 h65-75%*

*Note: Pyridines can coordinate Pd; consider using Pd₂(dba)₃/XPhos for difficult heteroaryl couplings.

Mechanistic Insight (Heck Cycle)

Understanding the catalytic cycle is vital for troubleshooting. The C4-position of the indanone imposes specific steric constraints.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination (Syn-Approach) OxAdd->Coord + Indanone Insert Migratory Insertion (C-C Bond Formed) Coord->Insert Rate Limiting Elim Beta-Hydride Elimination (Product Release) Insert->Elim RedElim Reductive Elimination (Regenerate Pd(0)) Elim->RedElim - Product RedElim->Pd0 + Base

Figure 2: Catalytic cycle for the Heck arylation of 4-vinyl-1-indanone.

References

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994.

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

Sources

Application Note: Scalable Synthesis of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethenyl-2,3-dihydro-1H-inden-1-one (4-vinyl-1-indanone) is a critical bicyclic intermediate used in the synthesis of pharmacophores requiring rigidified styrene motifs. While often synthesized on a milligram scale via Stille coupling, the toxicity of organotin reagents renders this pathway unsuitable for pharmaceutical scale-up (GLP/GMP).

This Application Note details a scalable, green-chemistry aligned protocol utilizing Suzuki-Miyaura coupling with Potassium Vinyltrifluoroborate. This method offers superior atom economy, reduced toxicity, and simplified purification compared to traditional tin-based methods. We also provide a comparative analysis of the Stille and Heck pathways to contextualize process selection.

Strategic Analysis & Retrosynthesis

The synthesis targets the installation of a vinyl group at the C4 position of the indanone core. The electron-deficient nature of the 1-indanone scaffold (due to the carbonyl group) activates the C4-position for oxidative addition but also makes the resulting vinyl group prone to Michael-type polymerizations if not handled correctly.

Pathway Visualization

Retrosynthesis Target 4-Ethenyl-2,3-dihydro-1H-inden-1-one (Target) Precursor 4-Bromo-1-indanone (Commercial Starting Material) Target->Precursor Pd-Catalyzed Cross-Coupling VinylSource Vinyl Source (Borate, Stannane, or Ethylene) Target->VinylSource CoreSynth 3-(2-Bromophenyl)propanoic acid Precursor->CoreSynth Intramolecular Friedel-Crafts

Figure 1: Retrosynthetic disconnection showing the primary reliance on 4-bromo-1-indanone. The choice of 'Vinyl Source' dictates the scalability of the process.

Comparative Methodology

The following table summarizes the three primary routes available to the chemist. Method A is the recommended protocol for this guide due to its balance of scalability and ease of operation.

FeatureMethod A: Suzuki-Miyaura (Recommended)Method B: Stille Coupling (Legacy)Method C: Heck Alkenylation (Industrial)
Reagents Potassium VinyltrifluoroborateTributyl(vinyl)tinEthylene Gas (High Pressure)
Catalyst PdCl₂(dppf) or Pd(OAc)₂/SPhosPd(PPh₃)₄Pd(OAc)₂ / Ligand
Toxicity Low (Boron salts are manageable)High (Organotins are neurotoxic)Low (Gas handling risk)
Purification Crystallization or FiltrationChromatography (Tin removal difficult)Distillation / Crystallization
Scalability High (Kg scale feasible)Low (Waste disposal costs high)Very High (Ton scale)
Atom Economy GoodPoor (Large Sn byproduct)Excellent

Detailed Protocol: Method A (Suzuki-Miyaura)

This protocol utilizes Potassium Vinyltrifluoroborate , which is air-stable, crystalline, and easier to handle than unstable vinylboronic acids or esters.

Reagents & Equipment
  • Substrate: 4-Bromo-1-indanone (1.0 equiv)

  • Coupling Partner: Potassium vinyltrifluoroborate (1.1 – 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂) (2–3 mol%)

  • Base: Triethylamine (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: n-Propanol (or Ethanol) / THF (1:1 ratio)

  • Stabilizer: BHT (2,6-Di-tert-butyl-4-methylphenol) (0.1 mol% - optional but recommended to prevent polymerization)

Step-by-Step Procedure
  • Inertion: Charge a reaction vessel (equipped with a reflux condenser and internal temperature probe) with 4-bromo-1-indanone and potassium vinyltrifluoroborate. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed n-Propanol/THF mixture. Note: Alcohol solvents facilitate the hydrolysis of the trifluoroborate to the active boronic acid species in situ.

  • Base & Catalyst: Add Triethylamine followed by the Pd catalyst under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to reflux (approx. 85–90°C) for 4–8 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide peak.

  • Workup (Crucial for Scale):

    • Cool the reaction mixture to room temperature.

    • Pd Removal: Add a scavenger resin (e.g., SiliaMetS® Thiol) or activated charcoal if carrying out GMP synthesis. Stir for 30 mins and filter through Celite.

    • Quench: Dilute with water and extract with Ethyl Acetate (or MTBE).

    • Wash: Wash the organic layer with 1M HCl (to remove amine base), saturated

      
      , and Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure at <40°C  to avoid thermal polymerization.
    
    • Stabilization: Add a trace amount of BHT if storing the crude oil.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via short-path silica plug if high purity is required.

Expected Results
  • Yield: 85–92%[1]

  • Appearance: Light yellow to off-white solid.

  • Melting Point: 78–81°C.

Detailed Protocol: Method B (Stille Coupling)

Use this method only for small-scale R&D where Boron reagents are unavailable or fail.

Reagents
  • 4-Bromo-1-indanone (1.0 equiv)

  • Tributyl(vinyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: 1,4-Dioxane or Toluene.

Procedure
  • Combine bromide, stannane, and catalyst in dry 1,4-dioxane.

  • Heat to 100–110°C for 12–16 hours in a sealed tube or under reflux.

  • Workup (The Challenge): Cool and treat with aqueous Potassium Fluoride (KF) solution for 2 hours. This precipitates the tin byproduct as insoluble

    
    .
    
  • Filter the white precipitate vigorously through a pad of Celite.

  • Concentrate and purify via Flash Chromatography (Silica gel; gradient 0-10% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting stalled reactions.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-1-indanone TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet + Vinyl-BF3K / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The Transmetallation step is often the bottleneck if the borate is not sufficiently hydrolyzed by the base/solvent system.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive BorateDegas solvents thoroughly (

kills Pd). Ensure water/alcohol is present to hydrolyze

to

.
Homocoupling (Biaryl) Oxidative coupling of BorateReduce

exposure. Lower catalyst loading.
Polymerization Thermal instability of productAdd radical inhibitor (BHT/Hydroquinone) during workup. Keep rotavap bath <40°C.
Black Precipitate Pd precipitation ("Pd Black")Ligand instability. Switch to Pd(dppf) or add excess ligand (PPh3).

Analytical Validation

Successful synthesis must be validated against the following spectroscopic data.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.70 (d, J=7.6 Hz, 1H, Ar-H)
      
    • 
       7.65 (d, J=7.5 Hz, 1H, Ar-H)
      
    • 
       7.36 (t, J=7.6 Hz, 1H, Ar-H)[2]
      
    • 
       6.85 (dd, J=17.6, 11.1 Hz, 1H, Vinyl-CH )[2]
      
    • 
       5.81 (d, J=17.6 Hz, 1H, Vinyl-CH2 trans )[2]
      
    • 
       5.43 (d, J=11.1 Hz, 1H, Vinyl-CH2 cis )
      
    • 
       3.15 (m, 2H, CH2)
      
    • 
       2.70 (m, 2H, CH2)
      
  • Mass Spectrometry (ESI): Calculated for C11H10O [M+H]+: 159.08; Found: 159.1.

References

  • Suzuki-Miyaura Coupling with Vinyltrifluoroborates: Molander, G. A.; Rivero, M. R. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Organic Letters, 2002 , 4(1), 107–109. Link

  • Stille Coupling Protocol (Indanone specific): Xu, Z., et al. "Diels-Alder Reaction Towards the Synthesis of Cephanolide A." SSRN Preprint, 2024 . Link

  • General Indanone Synthesis: "Indanone synthesis." Organic Chemistry Portal. Link

  • Palladium Scavenging in Pharma: Welch, C. J., et al. "Adsorbent screening for metal impurity removal in pharmaceutical process development." Organic Process Research & Development, 2005 , 9(2), 198-205. Link

Sources

Technical Application Note: Strategic Utilization of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethenyl-2,3-dihydro-1H-inden-1-one (hereafter 4-Vinyl-1-indanone ) represents a "lynchpin" scaffold in modern medicinal chemistry and materials science. Unlike its more common 5- or 6-substituted isomers, the 4-position offers a unique steric vector adjacent to the bridgehead carbon, allowing for the construction of conformationally restricted analogs of styrenes and chalcones.

This Application Note provides a validated roadmap for using 4-Vinyl-1-indanone as a divergent intermediate. It addresses the specific challenges of handling this bifunctional molecule (ketone + reactive alkene) and details protocols for its transformation into high-value pharmacological cores, including chiral indanols and functionalized heterocycles.

Chemical Profile & Handling Guidelines

Compound: 4-Ethenyl-2,3-dihydro-1H-inden-1-one CAS: 106682-03-7 (Generic for vinyl indanones; specific isomer requires analytical validation) Molecular Weight: 158.20 g/mol

Stability & Storage (Critical)

The conjugation of the vinyl group with the aromatic ring, while electronically distinct from the ketone, renders the molecule susceptible to radical-initiated polymerization and photo-oxidation.

  • Storage: Store at -20°C under Argon.

  • Stabilization: For long-term storage, add 100-200 ppm of 4-tert-butylcatechol (TBC) or BHT to inhibit polymerization.

  • Handling: Avoid prolonged exposure to ambient light (UV-A sensitivity). Solutions in chlorinated solvents should not be stored overnight without degassing.

Synthesis Protocol: Accessing the Intermediate

While 4-vinyl-1-indanone is commercially available, high-purity material is best prepared fresh via Palladium-catalyzed cross-coupling to avoid oligomer impurities.

Protocol A: Suzuki-Miyaura Coupling from 4-Bromo-1-indanone

Rationale: This route avoids the toxicity of tin reagents (Stille) and provides higher yields than Heck vinylation.

Reagents:

  • Substrate: 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv) or Vinylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (9:1)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with 4-bromo-1-indanone, potassium vinyltrifluoroborate, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF/Water mixture.

  • Catalysis: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Warning: Starting material and product have similar R_f; use KMnO₄ stain to distinguish the vinyl group).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:1). Note: Silica gel can catalyze polymerization; keep dwell time on column short.

Downstream Application Protocols

The utility of 4-vinyl-1-indanone lies in its orthogonal reactivity . The ketone allows for classic carbonyl chemistry, while the vinyl group serves as a handle for C-C bond formation or oxidation.

Protocol B: Heck Coupling for Stilbene Analogs

Application: Synthesis of rigidified combretastatin analogs or kinase inhibitors.

Mechanism: The vinyl group acts as the alkene component in a Heck reaction with aryl halides, extending the carbon skeleton at the sterically demanding 4-position.

  • Mix: 4-Vinyl-1-indanone (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.5 equiv) in DMF.

  • Heat: 90°C for 12 hours.

  • Outcome: Yields (E)-4-styryl-1-indanone derivatives. The rigid indanone core locks the "A-ring" relative to the alkene, reducing conformational entropy compared to open-chain chalcones.

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

Application: Creation of Chiral Indanols (Precursors to CNS-active agents).

Rationale: The 4-vinyl group exerts steric influence, enhancing enantioselectivity during the reduction of the C1 ketone.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) in DCM at 0°C.

  • Procedure: Stir 4-vinyl-1-indanone with catalyst/H-source for 14 hours.

  • Result: (S)-4-vinyl-2,3-dihydro-1H-inden-1-ol (>95% ee).

  • Significance: The resulting chiral alcohol retains the vinyl handle for subsequent Ring-Closing Metathesis (RCM) or epoxidation.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the 4-vinyl-1-indanone scaffold.

Indanone_Workflow Precursor 4-Bromo-1-indanone Core 4-VINYL-1-INDANONE (The Scaffold) Precursor->Core Suzuki-Miyaura (K-VinylBF3, Pd cat.) Path_A Path A: Heck Coupling (C-C Extension) Core->Path_A Aryl-I, Pd(OAc)2 Path_B Path B: Asymmetric Reduction (Chiral Indanols) Core->Path_B Ru-TsDPEN, HCOOH Path_C Path C: Epoxidation (Oxirane Formation) Core->Path_C mCPBA or DMDO Prod_A Rigid Stilbene Analogs (Kinase Inhibitors) Path_A->Prod_A Prod_B Chiral Vinyl-Indanols (CNS Active Cores) Path_B->Prod_B Prod_C Epoxy-Indanones (Divergent Electrophiles) Path_C->Prod_C

Caption: Divergent synthetic utility of 4-vinyl-1-indanone. The scaffold serves as a branch point for accessing three distinct chemical spaces: extended conjugation (A), chiral scaffolds (B), and reactive electrophiles (C).

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/polymerization.
¹H NMR (CDCl₃) δ 6.7–6.8 (dd, Vinyl H), 5.3–5.8 (dd, Vinyl H), 2.7–3.1 (Indanone CH₂)Characteristic vinyl ABC system distinct from aromatic signals.
IR Spectrum 1710 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)Carbonyl stretch is diagnostic; vinyl stretch confirms coupling.
Purity (HPLC) >98% (a/a)Monitor for dimer formation (retention time ~2x monomer).

References

  • Suzuki-Miyaura Coupling on Indanones

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995.
    • Link:[Link]

  • Reactivity of 4-Substituted Indanones

    • Title: "Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones."
    • Source:The Journal of Organic Chemistry, 2025. (Highlights photochemical sensitivity and steric behavior).
    • Link:[Link]

  • Indanone Scaffolds in Drug Design

    • Title: "Indanone derivatives as a versatile scaffold in medicinal chemistry."[1][2][3][4]

    • Source:European Journal of Medicinal Chemistry, 2020.
    • Link:[Link]

  • Asymmetric Reduction Protocols

    • Title: "Asymmetric Transfer Hydrogen
    • Source:Organic Process Research & Development. (General protocol adapted for vinyl-ketones).
    • Link:[Link]

Sources

Application Note: Precision Synthesis of 4-Ethenyl-2,3-dihydro-1H-inden-1-one via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic methodology for generating 4-ethenyl-2,3-dihydro-1H-inden-1-one (4-vinyl-1-indanone) using the Stille cross-coupling reaction. While the Suzuki-Miyaura coupling is often preferred for biaryl synthesis, the Stille coupling remains the superior choice for introducing vinyl groups due to the instability of vinylboronic acids and the mild conditions required to prevent polymerization of the styrenyl product.

This guide focuses on the coupling of 4-bromo-2,3-dihydro-1H-inden-1-one with tributyl(vinyl)tin . It addresses specific challenges such as the oxidative addition to the electron-deficient aryl bromide, the suppression of homocoupling, and the critical removal of toxic organotin byproducts.

Strategic Rationale & Mechanism

Why Stille Coupling?

The synthesis of 4-ethenyl-2,3-dihydro-1H-inden-1-one presents a unique chemoselectivity challenge. The molecule contains an enolizable ketone and a reactive styrene olefin.

  • Vs. Heck Reaction: The Heck reaction often suffers from regioselectivity issues (linear vs. branched) and requires higher temperatures that can degrade the vinyl ketone product.

  • Vs. Suzuki Coupling: Vinylboronic acids are prone to protodeboronation and polymerization. Vinylboronic esters are more stable but often require stronger bases that may be incompatible with the enolizable indanone ketone.

  • Stille Advantage: Organostannanes are neutral, air-stable, and tolerant of ketones. The reaction proceeds under neutral conditions, preserving the integrity of the indanone core.

Reaction Mechanism

The transformation follows the canonical Pd(0)/Pd(II) catalytic cycle. The rate-determining step for this electron-deficient aryl bromide is typically the transmetalation , which can be accelerated by the "Copper Effect" (addition of CuI) or the use of fluoride additives.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Rate Determining) OxAdd->TransMet + Stannane Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Product 4-Vinyl-1-indanone RedElim->Product Substrate 4-Bromo-1-indanone Substrate->OxAdd Stannane Tributyl(vinyl)tin Stannane->TransMet

Figure 1: Catalytic cycle for the Stille coupling of 4-bromo-1-indanone. The transmetalation step is critical and often requires optimization of ligands or additives.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
4-Bromo-1-indanone 1.0ElectrophilePurity >97%; Dry
Tributyl(vinyl)tin 1.1 - 1.2NucleophileClear liquid; Check for turbidity (tin oxide)
Pd(PPh3)4 0.05CatalystBright yellow; Store under Ar; Do not use if orange/brown
Toluene Solvent0.1 - 0.2 MAnhydrous; Sparged with Ar for 15 min
BHT 0.01Stabilizer2,6-Di-tert-butyl-4-methylphenol (prevents polymerization)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon.

  • Charge the flask with 4-bromo-1-indanone (1.0 equiv) and Pd(PPh3)4 (5 mol%).

    • Note: If using Pd2(dba)3, add the phosphine ligand (e.g., AsPh3 or Furylphosphine) at this stage.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous Toluene via syringe to achieve a concentration of 0.15 M.

  • Add Tributyl(vinyl)tin (1.1 equiv) dropwise via syringe.

  • Optional but Recommended: Add a crystal of BHT (butylated hydroxytoluene) to inhibit radical polymerization of the vinyl product during heating.

Step 2: Reaction Execution

  • Heat the reaction mixture to 90–100 °C in an oil bath.

  • Monitor by TLC (Hexanes/EtOAc 8:2) or HPLC every 2 hours.

    • Target: Disappearance of the bromide starting material (Rf ~0.5) and appearance of the vinyl product (Rf ~0.6, often fluorescent under UV).

  • Reaction time is typically 4–12 hours . If conversion stalls, add an additional 2 mol% catalyst.

Step 3: Workup (The KF Method) Standard aqueous workup is insufficient for removing organotin byproducts (Bu3SnBr). This protocol uses Potassium Fluoride (KF) to form insoluble polymeric tin fluorides.

  • Cool the reaction mixture to room temperature.

  • Dilute with Diethyl Ether or EtOAc (equal volume to reaction solvent).

  • Critical Step: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of stannane).

  • Stir vigorously for 30 minutes. A bulky, white precipitate (Bu3SnF) will form.

  • Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with water (2x) and brine (1x).

  • Dry over MgSO4, filter, and concentrate under reduced pressure at <40 °C (to prevent polymerization).

Step 4: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% -> 10% EtOAc in Hexanes.

  • Note: 4-Vinyl-1-indanone is prone to polymerization on acidic silica. Pre-treat the column with 1% Triethylamine if degradation is observed.

Optimization & Troubleshooting

Catalyst Selection Guide

If the standard Pd(PPh3)4 protocol yields low conversion, consult the following decision matrix:

ScenarioRecommended SystemMechanism of Action
Standard Pd(PPh3)4 in TolueneBaseline activity.
Sluggish Reaction Pd2(dba)3 + AsPh3 (1:4)AsPh3 ("Farina effect") accelerates transmetalation by dissociating readily from Pd.
Steric Hindrance Pd(t-Bu3P)2Bulky, electron-rich ligand facilitates oxidative addition.
"Copper Effect" Add CuI (10 mol%)Forms a transient vinyl-copper species that transmetalates to Pd faster than Tin.
Tin Removal Workflow

Efficient removal of tin is required for biological testing.

TinRemoval Crude Crude Reaction Mixture Method1 Method A: KF Workup (Standard) Crude->Method1 Method2 Method B: 10% KF/Silica (Solid Support) Crude->Method2 Check Check 1H NMR (Sn-butyl region 0.8-1.5 ppm) Method1->Check Method2->Check Clean Pure Product Check->Clean No Aliphatic Peaks Reprocess Recrystallize from Acetonitrile (Tin is soluble) Check->Reprocess Residual Tin

Figure 2: Decision tree for the removal of tributyltin residues.

Safety & Handling

  • Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All weighing and transfers must occur in a fume hood. Double-glove (Nitrile) is mandatory.

  • Waste Disposal: All aqueous washes (containing KF and Tin) and solid waste (Celite/Tin precipitate) must be segregated into specific "Heavy Metal/Organotin" waste streams, NOT general organic waste.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications." Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-(4-nitrophenyl)benzoate." Organic Syntheses, 67, 86. Link

  • Gallagher, W. P., & Maleczka, R. E. (2001).[5] "Stille Couplings Catalytic in Tin: A 'Sn-F' Approach." Organic Letters, 3(25), 4173–4176. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 4-ethenyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions to improve yield and purity.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields in the synthesis of 4-ethenyl-2,3-dihydro-1H-inden-1-one, often prepared via intramolecular Friedel-Crafts acylation or related cyclizations, can stem from several factors.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions like polymerization.[1]

    • Actionable Advice: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2][3] This allows for the determination of the optimal reaction time and prevents the formation of degradation products. A systematic optimization of the temperature profile is recommended.

  • Catalyst Inactivity: The acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is highly susceptible to deactivation by moisture.[1][2]

    • Actionable Advice: Ensure all glassware is rigorously dried before use. Use freshly opened or properly stored anhydrous catalysts. If PPA is used, its P₂O₅ content is critical and can affect regioselectivity and reactivity.

  • Impure Starting Materials: The purity of the precursor, such as 3-(m-vinylphenyl)propanoic acid, is paramount. Impurities can inhibit the catalyst or lead to the formation of unwanted byproducts.

    • Actionable Advice: Purify the starting material before use, for example, by recrystallization or column chromatography. Characterize the purified material to confirm its identity and purity.

  • Inefficient Purification: Significant product loss can occur during work-up and purification.

    • Actionable Advice: Optimize the extraction and purification protocol. Column chromatography on silica gel is often effective for separating the desired product from byproducts and unreacted starting material.[2][4] The choice of eluent is critical and should be determined by TLC analysis.[5]

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Polymerization: The vinyl group is susceptible to polymerization under the strongly acidic conditions of the reaction.[1][2]

    • Mitigation Strategy: Employ high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[2] Careful control of the reaction temperature and time is also crucial to minimize this side reaction.[2]

  • Intermolecular Acylation: The acylium ion intermediate can react with another molecule of the starting material instead of cyclizing intramolecularly.[1]

    • Mitigation Strategy: Similar to preventing polymerization, high dilution conditions can favor the desired intramolecular reaction.

  • Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to the formation of regioisomers.[1]

    • Mitigation Strategy: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, the P₂O₅ content in polyphosphoric acid has been shown to have a crucial effect on the regioselectivity of indanone synthesis.

Question 3: My final product is a discolored and sticky solid/oil. How can I improve its purity and appearance?

Answer: A discolored and non-crystalline product indicates the presence of impurities, which could be polymeric byproducts or residual starting materials.[4][5]

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[4][5] A gradient elution with a solvent system like ethyl acetate in hexanes is often successful.[4]

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[4][5] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For oily products, this method may be challenging.

  • Vacuum Distillation: For products that are thermally stable, vacuum distillation can be effective in separating them from non-volatile impurities.[4]

Purification MethodTarget ImpuritiesKey Considerations
Column Chromatography Regioisomers, starting material, polar byproductsOptimize solvent system using TLC for best separation.[5]
Recrystallization Minor impurities in a solid productSolvent selection is crucial for good recovery and purity.[4]
Vacuum Distillation Non-volatile, high molecular weight impuritiesProduct must be thermally stable.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, technical questions regarding the synthesis of 4-ethenyl-2,3-dihydro-1H-inden-1-one.

Q1: What is the most common synthetic route for 4-ethenyl-2,3-dihydro-1H-inden-1-one?

The most prevalent method for synthesizing indanones, including the 4-ethenyl derivative, is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1][2][6] This reaction is typically catalyzed by a strong acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride.[1][7]

Q2: What are the key reaction parameters to control for a successful synthesis?

Several parameters are critical for maximizing yield and purity:

  • Reaction Temperature: Directly influences reaction rate and the prevalence of side reactions.[1][2]

  • Reaction Time: Needs to be optimized to ensure complete conversion without promoting product degradation.[1][2]

  • Catalyst Choice and Quality: The type and activity of the acid catalyst are crucial for efficient cyclization.[1][7]

  • Substrate Purity: Pure starting materials are essential to avoid inhibition of the catalyst and formation of byproducts.[2]

  • Reaction Concentration: High dilution can favor the desired intramolecular reaction.[2]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[2][8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. This allows for real-time assessment and helps in determining the optimal reaction endpoint.[8]

Q4: Are there alternative, "greener" synthetic methods available?

Yes, research is ongoing to develop more environmentally friendly synthetic routes. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, often leading to higher yields in significantly shorter times and sometimes with less hazardous solvents.[3][6] For instance, the use of trifluoroacetic acid (TFA) as a catalyst under microwave irradiation has been reported for similar syntheses.[3]

III. Experimental Workflow & Decision Making

To aid in troubleshooting, the following diagram outlines a decision-making workflow for addressing low yield in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity impure Impure check_purity->impure Impure? purify_sm Purify Starting Material (Recrystallization/ Chromatography) impure->purify_sm Yes pure Pure impure->pure No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) purify_sm->check_conditions pure->check_conditions suboptimal Suboptimal check_conditions->suboptimal Suboptimal? optimize Optimize Conditions (Systematic Screen) suboptimal->optimize Yes optimal Optimal suboptimal->optimal No check_workup Analyze Work-up & Purification Steps optimize->check_workup optimal->check_workup inefficient Inefficient check_workup->inefficient Inefficient? optimize_purification Optimize Purification (TLC, Solvent Choice) inefficient->optimize_purification Yes end Improved Yield inefficient->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield.

IV. References

  • Optimizing reaction time and temperature for 4-Methyl-1-indanone synthesis - Benchchem. Available at:

  • Experiments on Contemporary Chemistry Topics. Available at:

  • Indanone synthesis - Organic Chemistry Portal. Available at:

  • Regioselective Synthesis of Indanones. Available at:

  • Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem. Available at:

  • Common impurities in 4-Methyl-1-indanone and their removal - Benchchem. Available at:

  • Optimization Conditions for the Synthesis of Indanone 4df | Download Table - ResearchGate. Available at:

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. Available at:

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. Available at:

  • Synthesis of 4‐(2,3‐dihydro‐1H‐inden‐1‐yl)phenol, 3a. - ResearchGate. Available at:

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at:

  • A Comparative Guide to the Synthesis of 4-Methyl-1-indanone: Traditional vs. Modern Routes - Benchchem. Available at:

  • A Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-1-indanone - Benchchem. Available at:

  • Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove - Organic Syntheses Procedure. Available at:

  • Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - PMC. Available at:

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules - ChemRxiv. Available at:

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - ResearchGate. Available at:

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at:

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. Available at:

  • Technical Support Center: 4-Methyl-1-indanone Synthesis - Benchchem. Available at:

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. Available at:

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. Available at:

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available at:

  • Optimization Conditions for the Synthesis of Indanone 4ma - ResearchGate. Available at:

Sources

Preventing spontaneous polymerization of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Session Agent: Senior Application Scientist, Chemical Stability Unit Ticket ID: V-IND-4402[1][2][3]

Module 1: Immediate Crisis Intervention

User Query: "My sample of 4-ethenyl-2,3-dihydro-1H-inden-1-one has turned into a viscous gel (or solid) overnight. Can I reverse this?"

Technical Assessment: No. If the material has gelled or solidified without a drop in temperature, it has undergone spontaneous radical polymerization .[2] This is an irreversible covalent change.[1] The "gel" is a cross-linked network of poly(vinyl-indanone).[1]

The Mechanism of Failure: Your molecule contains a styrene-like vinyl handle attached to an indanone core.[1][3] This vinyl group is thermodynamically driven to polymerize, especially when catalyzed by:

  • Heat: Thermal auto-initiation (Diels-Alder type dimerization generating radicals).[1][2][3]

  • Light: UV-cleavage of the vinyl bond.[1][3]

  • Trace Peroxides: Formed by reaction with atmospheric oxygen over time.[1][3]

Visualization: The "Vicious Cycle" of Auto-Polymerization

The following diagram illustrates how a single radical event triggers a cascade that destroys your sample.

PolymerizationCycle Monomer Monomer (4-ethenyl-1-indanone) Trigger Trigger Event (Heat / UV / Peroxide) Monomer->Trigger Exposure Radical Free Radical Species (R•) Trigger->Radical Initiation Chain Chain Propagation (Rapid Viscosity Increase) Radical->Chain + Monomer Chain->Radical Heat Generation Chain->Chain Exponential Growth Polymer Solid Polymer (Irreversible Loss) Chain->Polymer Termination

Caption: Figure 1. The radical propagation cycle.[4] Note that polymerization is exothermic; the heat generated (dashed line) accelerates further polymerization, leading to "thermal runaway."

Module 2: Storage & Handling Protocols

User Query: "How do I store this compound to prevent this from happening again?"

Scientist's Directive: You must treat 4-ethenyl-2,3-dihydro-1H-inden-1-one as a reactive styrene derivative . Stability relies on a "Three-Pillar" system: Temperature, Inhibition, and Atmosphere.[2]

The Inhibitor Strategy

You cannot store this pure without an inhibitor.[3] The industry standard for vinyl aromatics is 4-tert-Butylcatechol (TBC) .[1][2]

InhibitorConcentrationRequirementRemoval Method
TBC (Recommended) 10–50 ppmRequires Oxygen (Dissolved)Wash with 1M NaOH or pass through Alumina/Silica.[1][2]
Hydroquinone (HQ) 50–100 ppmRequires Oxygen Wash with dilute NaOH.[1][3]
Phenothiazine (PTZ) 50–100 ppmWorks in Anaerobic (N2) conditionsDistillation or Column Chromatography.[1][3]
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CRITICAL WARNING: The Oxygen Paradox Most researchers instinctively store sensitive chemicals under Nitrogen (inert atmosphere). [2] * If using TBC or HQ: You MUST store under air (or partial air).[1] These inhibitors function by forming a quinone radical scavenger, a process that requires oxygen.[5] If you store TBC-inhibited monomer under 100% Nitrogen, the inhibitor stops working, and the monomer will polymerize. [2] * If using Phenothiazine: You can (and should) store under Nitrogen.[1]

Temperature Control
  • Target: -20°C (Standard Freezer).

  • Reasoning: Radical initiation rates follow the Arrhenius equation. Dropping from 25°C to -20°C reduces the spontaneous polymerization rate by approximately 50-100x.[1][2]

  • Thawing: Thaw slowly at 4°C. Do not heat rapidly to melt.

Light Exclusion
  • Vessel: Amber glass vials wrapped in aluminum foil.

  • Reasoning: The conjugated system (Indanone + Vinyl) is UV-active.[1][2] Photons can directly cleave the pi-bond, generating the initial radical without any heat.[2]

Decision Tree: Storage Workflow

StorageLogic Start New Batch Synthesized Duration Storage Duration? Start->Duration Short < 24 Hours Duration->Short Immediate Use Long > 24 Hours Duration->Long Storage ActionShort Keep Cold (-20°C) Dark No Inhibitor needed Short->ActionShort InhibitorChoice Choose Inhibitor Strategy Long->InhibitorChoice TBC Add TBC (10-50 ppm) InhibitorChoice->TBC Standard PTZ Add Phenothiazine InhibitorChoice->PTZ Strictly Anaerobic AirStore Store under AIR (Oxygen required) TBC->AirStore InertStore Store under ARGON/N2 (Oxygen excluded) PTZ->InertStore

Caption: Figure 2. Storage decision logic. Note the divergence based on inhibitor choice—TBC requires air, while Phenothiazine allows for inert storage.[2]

Module 3: Experimental Workflow (Purification & Reaction)

User Query: "I need to react this in a palladium-catalyzed coupling. The inhibitor (TBC) kills my catalyst.[1] How do I prep the sample?"

Technical Protocol: Inhibitors like TBC are catechols that will chelate metals (poisoning Pd/Pt catalysts) or quench radical initiators.[1][3] You must remove them immediately before reaction.[1]

Protocol: Inhibitor Removal (Flash Filtration)

Do not use distillation for this molecule if possible, as the heat required (even under vacuum) risks polymerization.[2]

  • Prepare a Mini-Column:

    • Use a Pasteur pipette plugged with cotton.[1]

    • Fill with ~2cm of basic alumina (activated) or silica gel.[1][3]

  • Solubilize:

    • Dissolve your 4-ethenyl-1-indanone in a minimal amount of non-polar solvent (DCM or Toluene).[1][2]

  • Elute:

    • Pass the solution through the pipette.[2]

    • Mechanism: The acidic phenol groups of TBC/HQ bind tightly to the basic alumina/silica.[2][3] The non-polar monomer passes through.

  • Concentrate:

    • Evaporate solvent without heating (use a rotary evaporator with a cold bath or N2 stream).[1]

  • Immediate Use:

    • The monomer is now "naked" and highly unstable. Use within 15 minutes .

References

  • Sigma-Aldrich Technical Bulletin AL-154 . Handling and Storage of Inhibited Monomers. Merck KGaA.[1] Link

  • Lee, I-H., et al. (2017) .[6] Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 8(21). Link

  • Watson, J.M., et al. Polymerization inhibition process for vinyl aromatic compounds. U.S. Patent 4,105,506.[1][7] Link

  • PubChem Compound Summary . 2-(3,4-Dimethoxybenzylidene)-1-indanone (Structural Analog Data). National Center for Biotechnology Information.[1] Link

Sources

Optimizing solvent selection for 4-ethenyl-2,3-dihydro-1H-inden-1-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for 4-ethenyl-2,3-dihydro-1H-inden-1-one

Executive Technical Summary

4-ethenyl-2,3-dihydro-1H-inden-1-one (4-vinyl-1-indanone) presents a unique dual-reactivity profile that complicates solvent selection.[1] It contains an electrophilic ketone (susceptible to nucleophiles) and a nucleophilic/radical-sensitive vinyl group (susceptible to polymerization or oxidation).

Successful manipulation of this molecule requires a solvent system that:

  • Solubilizes the aromatic core (moderately lipophilic).

  • Suppresses spontaneous polymerization of the vinyl handle.

  • Facilitates the target reaction (typically Pd-catalyzed couplings or controlled polymerizations) without poisoning the catalyst.

This guide moves beyond standard protocols to address the why and how of solvent engineering for this specific scaffold.

Solvent Selection Matrix

The following table categorizes solvents based on their compatibility with 4-ethenyl-1-indanone chemistry.

Solvent ClassExamplesSuitabilityTechnical Notes & Risk Factors
Polar Aprotic DMF, DMAc, NMP High (Synthesis) Standard for Heck/Suzuki couplings. Excellent solubility.[1] Risk:[2][3][4] High boiling points make removal difficult; trace amine impurities can trigger aldol condensation of the ketone.
Chlorinated DCM, Chloroform Medium (Workup) Good for dissolving the product during extraction. Risk:[2][3][4][5] Radical generation (via photolysis) can initiate spontaneous polymerization of the vinyl group. Avoid for long-term storage.
Ethers THF, 2-MeTHF, Dioxane High (General) Best balance. Good solubility, moderate boiling points.[1] Risk:[2][3][4] Peroxide formation over time can oxidize the vinyl group. Must be inhibited (BHT) and anhydrous.
Alcohols Methanol, Ethanol Low (Reactivity) Risk:[1] Nucleophilic attack on the ketone (hemiacetal formation) or interference in Pd-cycles. Poor solubility for the vinyl-indanone monomer at low temps.
Green Alternatives Anisole, Ethyl Lactate High (Emerging) Recommended replacement for DMF. Anisole mimics the polarity of halogenated solvents without the radical risk.

Workflow Optimization: Synthesis & Coupling

The most common route to 4-ethenyl-1-indanone is the Heck Coupling of 4-bromo-1-indanone with ethylene or vinyl sources.[1] The solvent choice here determines the reaction rate and the "black tar" (polymer) formation.

Mechanism-Driven Solvent Selection

In Pd-catalyzed vinylation, the solvent must stabilize the cationic Pd(II) intermediate.[1] However, for vinyl indanones, the product is a styrene derivative that will polymerize if the reaction temperature is too high or the solvent concentration is too high (gel effect).[1]

Recommended Protocol: The "Anisole Shift" Traditional protocols use DMF at 100°C. We recommend shifting to Anisole/Water (9:1) systems.

  • Why? Anisole allows for lower reflux temperatures than DMF, reducing thermal polymerization of the product. The biphasic nature (if water is added) allows inorganic salts to dissolve, preventing catalyst poisoning.

Visual Workflow: Reaction Optimization

SolventOptimization Start Start: 4-Bromo-1-indanone + Vinyl Source Decision1 Select Solvent System Start->Decision1 PathA Traditional: DMF/DMAc Decision1->PathA Standard Protocol PathB Optimized: Anisole/Water Decision1->PathB Green/Stable Protocol ResultA High Temp (100°C+) Risk: Thermal Polymerization PathA->ResultA ResultB Mod. Temp (80°C) Benefit: Product Stability PathB->ResultB WorkupA Aqueous Wash x5 (Difficult DMF removal) ResultA->WorkupA WorkupB Phase Separation (Clean Isolation) ResultB->WorkupB

Figure 1: Comparison of solvent workflows for the synthesis of vinyl-indanones. The Anisole route minimizes thermal stress on the vinyl group.[1]

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into an insoluble gel during the Heck coupling. What happened?

  • Diagnosis: You likely experienced uncontrolled thermal polymerization . The vinyl group on the indanone is electron-rich (styrene-like) and polymerizes readily at temperatures >90°C, especially in concentrated solutions.[1]

  • Solution:

    • Dilution: Increase solvent volume (0.1 M concentration max).

    • Inhibitor: Add 1-2% mole equivalent of BHT (Butylated hydroxytoluene) or 4-methoxyphenol to the reaction mixture. These radical scavengers inhibit polymerization but generally do not interfere with the Pd(0)/Pd(II) catalytic cycle.

    • Solvent Switch: Switch from DMF (bp 153°C) to Acetonitrile (bp 82°C) to force a lower reaction temperature limit.

Q2: I cannot remove DMF from my product without degrading it. The rotovap bath is too hot.

  • Diagnosis: 4-ethenyl-1-indanone is heat-sensitive.[1] Prolonged heating to distill DMF (requires >60°C even under vacuum) causes oligomerization.

  • Solution: Do not distill the DMF. Use an aqueous workup with LiCl .

    • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 5 times with 5% Lithium Chloride (LiCl) solution. LiCl dramatically increases the partitioning of DMF into the aqueous phase, allowing you to remove it at room temperature.

Q3: The product degrades during storage in Chloroform/DCM.

  • Diagnosis: Chlorinated solvents often contain trace HCl or generate chlorine radicals upon light exposure. This attacks the vinyl group (addition reaction) or catalyzes aldol condensation of the ketone.

  • Solution: Store the compound as a solid if possible. If solution storage is required, use anhydrous Toluene stored in amber vials at -20°C. Toluene is non-reactive toward the ketone and lacks the radical generation potential of DCM.[1]

Advanced Handling: Avoiding "Indanone Self-Condensation"

A specific risk with 1-indanones is self-aldol condensation , where the enolate of one molecule attacks the ketone of another.[1]

  • Trigger: Strong bases (NaH, KOtBu) in protic solvents or polar aprotic solvents.

  • Solvent Mitigation:

    • Avoid Alcohols (MeOH, EtOH) when using bases, as they facilitate proton transfer.

    • Use Non-polar solvents (Toluene, Hexane) for deprotonation steps if possible, utilizing crown ethers to solubilize the base.[1] This keeps the "free" enolate concentration low and prevents dimerization.

Visual Pathway: Degradation Risks

DegradationPathways Molecule 4-ethenyl-1-indanone Risk1 Risk: Radical Polymerization Molecule->Risk1 Risk2 Risk: Aldol Condensation Molecule->Risk2 Cause1 Chlorinated Solvents + Light/Heat Risk1->Cause1 Prevention1 Use Toluene + BHT Risk1->Prevention1 Cause2 Protic Solvents + Strong Base Risk2->Cause2 Prevention2 Use Aprotic/Non-polar (THF/Toluene) Risk2->Prevention2

Figure 2: Degradation pathways for 4-ethenyl-1-indanone and solvent-based mitigation strategies.

References

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[6] Organic Reactions, 27, 345-390.[1] (Foundational text on Heck coupling solvent effects).

  • Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][7] (Authoritative guide for replacing DMF with Anisole).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. (Detailed mechanism regarding solvent polarity and catalyst stability).

  • Luo, Y., et al. (2010). "Solvent Effects in the Polymerization of Vinyl Monomers." Polymer Chemistry. (General principles of solvent chain transfer in styrene-like systems).

Sources

Storage stability and degradation of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

4-ethenyl-2,3-dihydro-1H-inden-1-one (also referred to as 4-vinyl-1-indanone ) is a high-value, bifunctional intermediate.[1] Its reactivity profile is dominated by two pharmacophores: the vinyl group (susceptible to radical polymerization and oxidation) and the indanone core (susceptible to enolization and aldol-like condensation).

This molecule acts as a "dual-threat" in storage: it behaves like a styrene derivative (polymerization risk) and an aromatic ketone (photo-sensitivity).[1]

Quick Reference: Stability Profile
ParameterSpecificationCritical Note
Physical State Low-melting solid or viscous oil (purity dependent)Pure samples are often crystalline; oils suggest oligomer contamination.[1]
Primary Risk Exothermic Polymerization Can occur spontaneously if unstabilized or heated.
Secondary Risk Photo-Oxidative Degradation The conjugated system absorbs UV, leading to cross-linking.
Storage Temp -20°C (Required) Do not store at Room Temperature (RT) for >24 hours.
Atmosphere Inert (Argon/Nitrogen) Oxygen accelerates degradation (unless TBC inhibited).

Visual Diagnostics & Triage

Use this table to assess the condition of your sample immediately upon retrieval.

ObservationDiagnosisTechnical StatusRecommended Action
White/Off-white Crystalline Solid Pristine >98% Purity.[1] Monomeric form intact.Proceed with experiment immediately.
Yellow/Orange Sticky Gum Early Oxidation/Oligomerization ~90-95% Purity.[1] Surface oxidation or dimer formation.Purify: Silica filtration or recrystallization (cold hexanes/EtOAc).
Hard, Glassy Solid (Insoluble) Polymerized Irreversible degradation. Cross-linked network formed.Discard: Chemical recovery is not feasible.
Cloudy Solution (in CDCl₃) Suspended Polymer High MW polymer chains are insoluble in NMR solvents.Filter: 0.45µm PTFE filter before analysis to protect instrument.

Degradation Mechanisms (The "Why")

Understanding how the molecule breaks down is essential for preventing it. The vinyl group at the C4 position is the primary failure point.

Diagram 1: Degradation Pathways

This flowchart illustrates the competing degradation routes based on environmental exposure.

DegradationPathways Start 4-Vinyl-1-Indanone (Monomer) Trigger_Heat Trigger: Heat / Radical Source Start->Trigger_Heat Trigger_UV Trigger: UV Light Start->Trigger_UV Trigger_O2 Trigger: Oxygen (Long Term) Start->Trigger_O2 Path_Poly Radical Polymerization (Chain Growth) Trigger_Heat->Path_Poly Auto-acceleration Path_Dimer [2+2] Cycloaddition (Photo-Dimerization) Trigger_UV->Path_Dimer  Excited State Path_Ox Benzylic Oxidation (Peroxide Formation) Trigger_O2->Path_Ox  Slow Process Result_Gel Insoluble Gel/Solid (Irreversible) Path_Poly->Result_Gel Result_Impurity Complex Mixture (Purifiable) Path_Dimer->Result_Impurity Path_Ox->Result_Impurity

Caption: Figure 1.[1][2][3] The primary degradation route is radical polymerization (Red), leading to irreversible sample loss. Photo-dimerization and oxidation (Green) create impurities that may sometimes be removed.[1]

Troubleshooting Protocols

Protocol A: Preventing Polymerization (Stabilization)

Issue: You need to store the compound for >1 week.

The Mechanism: Vinyl aromatics are prone to "popcorn polymerization." You must interrupt the radical chain mechanism.

  • Select an Inhibitor:

    • BHT (Butylated hydroxytoluene): Recommended. Active without oxygen. Use at 200-500 ppm .

    • TBC (4-tert-Butylcatechol): Conditional.[1] Requires trace oxygen to function. If you use TBC, do not store under strict Argon; use air-equilibrated headspace at -20°C.[1]

  • Dissolution (Optional but Safer):

    • Store as a concentrated solution (e.g., 1M in Toluene or DCM) rather than neat solid. Dilution reduces the kinetic probability of chain propagation.

Protocol B: Removing the Inhibitor

Issue: You are ready to run a reaction (e.g., Heck coupling or polymerization) and the stabilizer will interfere.

  • Dissolve: Dilute the sample in Ethyl Acetate (EtOAc).

  • Wash:

    • Prepare a 5% NaOH or 5% NaHCO₃ aqueous solution.

    • Wash the organic layer 2x with the basic solution (Phenolic inhibitors like BHT/TBC become water-soluble salts).

  • Dry: Wash with Brine, dry over MgSO₄, and concentrate immediately before use.

    • Warning: Once the inhibitor is removed, the "self-destruct" clock starts. Use within 1 hour.

Protocol C: Recovering "Gummy" Samples

Issue: Sample has turned sticky/yellow but is not yet a hard solid.

  • Trituration: Add cold Hexanes or Pentane to the gum.

  • Sonication: Sonicate for 5 minutes. The monomeric 4-vinyl-1-indanone should dissolve or crystallize, while oligomers often remain as an oily residue or amorphous solid.[1]

  • Filtration: Filter the supernatant.

  • Verification: Run TLC (SiO₂, 20% EtOAc/Hexanes). Monomer will have a distinct R_f; oligomers will streak at the baseline.

Frequently Asked Questions (FAQs)

Q1: My NMR shows broad humps in the aliphatic region (1.5 - 2.5 ppm). What is this? A: This is the signature of oligomerization . The sharp vinyl protons (typically dd at 5.0–7.0 ppm) are being consumed to form a saturated polyethylene-like backbone.[1] If the vinyl peaks are still present, quantify the ratio of vinyl integral to the broad aliphatic integral to determine % purity.

Q2: Can I store this in a standard clear glass vial? A: No. Vinyl ketones are photo-active.[1] The carbonyl group can act as a sensitizer, absorbing UV light and transferring energy to the vinyl group, initiating cross-linking or cyclization. Always use amber vials or wrap clear vials in aluminum foil.

Q3: Is the polymerization dangerous? A: On a small scale (<1g), it is an annoyance. On a process scale (>100g), it is a safety hazard. Vinyl polymerization is exothermic . If a bulk container begins to polymerize, the heat generated accelerates the reaction (auto-acceleration or Trommsdorff effect), potentially leading to rapid pressure buildup or a "runaway" reaction.

Q4: Why does the color change to yellow/brown? A: This indicates the formation of quinone methide intermediates or extended conjugation pathways due to oxidation. While unsightly, a slightly yellow sample may still be 95% pure. Verify with H-NMR before discarding.

Decision Tree: Sample Handling

Use this logic flow to determine the correct storage or disposal method.

StorageLogic Input New Sample Received Duration Storage Duration? Input->Duration Short < 24 Hours Duration->Short Immediate Long > 24 Hours Duration->Long Long Term Action_Short Keep Cold (4°C) Dark Under N2 Short->Action_Short Action_Long Deep Freeze (-20°C) Add BHT (200ppm) Amber Vial Long->Action_Long Use Ready to Use? Action_Short->Use Action_Long->Use Inhibitor Inhibitor Present? Use->Inhibitor Yes Wash Wash w/ 5% NaOH (Protocol B) Inhibitor->Wash Yes Run Run Reaction Inhibitor->Run No Wash->Run

Caption: Figure 2. Operational workflow for storage and preparation. Note that inhibitor removal is a critical step before catalytic applications.

References

  • Synthesis and Reactivity of 1-Indanones: Title: Synthesis of 1-indanones with a broad range of biological activity.[2][3][4][5] Source: Beilstein J. Org. Chem. (via PMC). URL:[Link]

  • Vinyl Ketone Polymerization Behavior: Title: Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Source: Polymers (MDPI). URL:[Link]

  • Photo-degradation of Vinyl Ketones: Title: Controlled Photodegradation of Phenyl Vinyl Ketone Polymers.[6] Source: Polymer Chemistry (RSC). URL:[Link]

Sources

Technical Support Center: Column Chromatography Separation of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-ethenyl-2,3-dihydro-1H-inden-1-one via column chromatography. This α,β-unsaturated ketone presents unique challenges, including potential for isomerization and polymerization, requiring a carefully optimized protocol. This document moves beyond simple instructions to explain the causality behind each step, ensuring a robust and reproducible separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers encounter when planning the purification of this compound.

Q1: What is the best stationary phase for purifying 4-ethenyl-2,3-dihydro-1H-inden-1-one?

A1: The most common and effective stationary phase for this compound is standard-grade silica gel (SiO₂).[1][2] Silica gel is a polar, slightly acidic adsorbent that separates compounds based on differences in their polarity.[3][4] The target molecule, an α,β-unsaturated ketone, possesses moderate polarity due to the carbonyl group and the conjugated π-system. Its interaction with the silanol groups on the silica surface allows for effective separation from less polar byproducts (e.g., unreacted starting materials) and more polar impurities (e.g., over-oxidized species). For compounds that are sensitive to acid, deactivated silica gel or alternative adsorbents like neutral alumina can be considered.[5]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is critical and should always be optimized first using Thin-Layer Chromatography (TLC) with the same stationary phase as the column.[6][7][8] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3][5][7]

  • Starting Point: Begin with a non-polar solvent and gradually add a more polar one. A common combination for moderately polar compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3]

  • Optimization: Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate). The ideal system will show good separation between your target spot and any impurities.[9]

  • Causality: The mobile phase competes with the analyte for binding sites on the stationary phase.[3][10] A solvent system that is too non-polar will result in the compound sticking strongly to the silica (low Rf), leading to very long elution times. A system that is too polar will cause the compound to elute too quickly with the solvent front (high Rf), resulting in poor separation from other components.[3]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation. This is ideal if the impurities have Rf values that are significantly different from your target compound on TLC.[11]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 80:20).[6] This is highly effective for separating mixtures containing compounds with a wide range of polarities.[3][6] It allows non-polar impurities to elute first, followed by your target compound, and finally, the more polar impurities, often resulting in sharper peaks and a faster overall separation.

Q4: What is the difference between dry packing and wet packing a column, and which is better?

A4: Both are methods for preparing the chromatography column, but wet packing is generally preferred for achieving a more uniform and homogenous stationary phase bed.[7][12]

  • Dry Packing: Involves filling the column with dry silica powder and then running solvent through it. This method is prone to trapping air bubbles and creating channels, which leads to uneven solvent flow and poor separation.[3]

  • Wet Packing (Slurry Packing): Involves mixing the silica gel with the initial mobile phase to create a slurry, which is then poured into the column.[7][8][12] This technique minimizes the risk of air bubbles and cracks in the stationary phase, ensuring a more efficient and reproducible separation.[12]

Section 2: Physicochemical Properties & Chromatographic Strategy

PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Formula C₁₃H₁₂O---
Molecular Weight ~184.23 g/mol ---
Polarity Moderately PolarThe ketone and conjugated system allow for strong interaction with silica gel. A non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) will be effective.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone). Low water solubility.The crude sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, preferably a component of the mobile phase or a slightly more polar solvent, to ensure a narrow loading band.[5]
Stability Potential for polymerization (vinyl group) or isomerization under acidic conditions.Use standard silica gel, but if decomposition is observed (streaking on TLC, low yield), consider using deactivated silica or adding a small amount (~0.1%) of a neutralizer like triethylamine to the eluent.[13]
logP (Octanol/Water) Estimated ~2.5-3.5Indicates a preference for the organic mobile phase over highly aqueous phases, confirming suitability for normal-phase chromatography.

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification.

Step 1: Mobile Phase Optimization via TLC

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto at least three silica gel TLC plates.

  • Develop each plate in a separate chamber containing a different solvent mixture (e.g., 9:1, 4:1, and 2:1 Hexanes:Ethyl Acetate).

  • Visualize the plates under a UV lamp.

  • Select the solvent system that provides an Rf value of ~0.3 for the target compound and the best separation from impurities.[6]

Step 2: Column Preparation (Wet Slurry Method)

  • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[3]

  • Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

  • In a separate beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase solvent and mix to form a consistent slurry.[8]

  • Quickly and carefully pour the slurry into the column using a funnel. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

  • Add more solvent to the top and open the stopcock to allow the solvent to drain, compacting the silica bed. Crucially, never let the top of the silica bed run dry. [7]

  • Once the bed is stable, add a thin protective layer of sand on top.

Step 3: Sample Loading

  • Dissolve the crude sample in the minimum amount of a suitable solvent. Using too much solvent will broaden the initial band and lead to poor separation.[3]

  • Drain the solvent in the column until the liquid level is just at the top of the upper sand layer.

  • Carefully pipette the dissolved sample directly onto the center of the sand layer, avoiding disturbance of the silica bed.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Drain this wash into the bed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[6]

  • Collect the eluent in a series of numbered test tubes or flasks.

  • If using a gradient, start with the initial non-polar solvent system and gradually introduce more polar mixtures as the separation progresses.[3][6]

Step 5: Fraction Analysis

  • Analyze the collected fractions using TLC to determine which contain the pure target compound.[6][9]

  • Spot every few fractions onto a single TLC plate to identify the elution profile.

  • Combine the fractions that contain only the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-ethenyl-2,3-dihydro-1H-inden-1-one.

Section 4: Visual Workflows & Diagrams

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC_Opt 1. Optimize Mobile Phase (TLC, Rf ≈ 0.3) Col_Prep 2. Prepare Column (Wet Slurry Method) Load 3. Load Sample (Minimal Solvent) Col_Prep->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Analysis 6. Analyze Fractions (TLC) Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Cmpd Pure Compound Evap->Pure_Cmpd

Caption: Workflow for column chromatography purification.

Section 5: Troubleshooting Guide

This guide addresses specific issues in a Q&A format to help you resolve experimental challenges.

Category: Poor Separation

Q: My compounds are eluting together. On the TLC, they looked well-separated. What's wrong?

A: This is a common issue that can stem from several factors:

  • Column Overloading: You may have loaded too much crude material for the amount of silica gel used. This saturates the stationary phase, preventing proper separation. Solution: Decrease the amount of sample loaded or increase the column size and amount of silica gel. A sample-to-adsorbent ratio of 1:50 is a good starting point for difficult separations.[3]

  • Initial Band Broadening: Dissolving the sample in too much solvent before loading creates a wide starting band, which is impossible to resolve down the column.[3] Solution: Always use the absolute minimum volume of solvent required to dissolve your sample for loading.

  • Incorrect Solvent System: Sometimes, the behavior on a TLC plate doesn't perfectly translate to a column.[13] The heat generated from the solvent adsorbing to the silica can also alter separation. Solution: Re-optimize your solvent system. Try a less polar system to increase retention and improve the separation factor between the spots.

  • Compound Degradation: It's possible one compound is degrading into another on the silica gel, creating a continuous mixture in all fractions. Solution: Test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, you may need to use a deactivated stationary phase like neutral alumina or florisil.[5]

Category: Low or No Compound Recovery

Q: My target compound is not coming off the column, even after I increase the solvent polarity.

A: This frustrating problem can have several causes:

  • Compound is Insoluble/Precipitated: The compound may have precipitated at the top of the column when the mobile phase was introduced, especially if it was loaded in a stronger solvent than the initial eluent. Solution: Ensure your compound is soluble in the mobile phase. If not, you may need to load it using a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.

  • Compound Decomposition: The compound may be irreversibly binding to or decomposing on the acidic silica gel.[5] Solution: As mentioned above, test for stability. If it is unstable, switch to a more inert stationary phase.[5]

  • Elution is Too Slow (Band Broadening): If the elution takes too long, the compound band can diffuse and broaden to the point where it becomes too dilute to detect in the collected fractions.[5] Solution: Concentrate the fractions where you expected to see your compound and re-analyze by TLC.[5] If the separation allows, use a slightly more polar solvent system to speed up the elution.

Category: Peak and Band Shape Issues

Q: My compound is "tailing" or "streaking" down the column, leading to broad bands and mixed fractions.

A: Tailing peaks are often a sign of undesirable interactions between the analyte and the stationary phase.[12]

  • Acidic/Basic Compounds: The slightly acidic nature of silica gel can cause strong, non-ideal interactions with basic compounds, or vice-versa for acidic compounds on basic alumina. Solution: For basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase. For acidic compounds, a similar amount of acetic acid can be added. This neutralizes the active sites causing the tailing.

  • High Concentration Effects: Overloading the column can also lead to tailing as the stationary phase becomes saturated. Solution: Reduce the sample load.

  • Poorly Packed Column: Channels or cracks in the silica bed will cause the solvent to flow unevenly, distorting the shape of the elution band. Solution: Repack the column carefully using the wet slurry method, ensuring a homogenous bed.

Troubleshooting Decision Tree

G Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoYield No/Low Yield Start->NoYield Tailing Tailing / Streaking Start->Tailing Overload Overloaded Column? PoorSep->Overload Decomp Compound Decomposed? NoYield->Decomp AcidBase Acidic/Basic Compound? Tailing->AcidBase WideBand Wide Loading Band? Overload->WideBand No Sol1 Reduce Sample Load or Increase Column Size Overload->Sol1 Yes Degradation Compound Degradation? WideBand->Degradation No Sol2 Use Minimum Loading Solvent WideBand->Sol2 Yes Sol3 Use Deactivated Stationary Phase Degradation->Sol3 Yes Precip Precipitated on Column? Decomp->Precip No Sol4 Use Deactivated Phase or Check Stability Decomp->Sol4 Yes Sol5 Use Dry Loading Technique Precip->Sol5 Yes Packing Poorly Packed Column? AcidBase->Packing No Sol6 Add Modifier to Eluent (e.g., TEA, AcOH) AcidBase->Sol6 Yes Sol7 Repack Column (Wet Slurry) Packing->Sol7 Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 6: References

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from

  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry. Retrieved from

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from

  • University of Victoria. (n.d.). Column chromatography. Retrieved from

  • (n.d.). TROUBLESHOOTING GUIDE. Retrieved from

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from

  • (n.d.). Column chromatography. Retrieved from

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. Retrieved from

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone). It is designed for researchers validating the synthesis of functionalized indanones, particularly those derived from Heck coupling reactions of 4-bromo-1-indanone.

Executive Summary & Application Context

4-Ethenyl-2,3-dihydro-1H-inden-1-one is a critical bicyclic intermediate used in the synthesis of bioactive scaffolds (e.g., pharmaceutical agents, functionalized polymers). Its structural integrity hinges on the successful installation of the vinyl group at the sterically congested 4-position, adjacent to the aliphatic bridgehead.

This guide objectively compares the 1H NMR profile of the target compound against its synthetic precursor (4-Bromo-1-indanone ) and the unsubstituted parent (1-Indanone ). The analysis focuses on the diagnostic AMX spin system of the vinyl group and the distinct splitting patterns of the trisubstituted aromatic ring.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol outlines the generation of the analytical sample. This workflow assumes a Palladium-catalyzed Heck coupling synthesis route.

Synthesis Workflow (Heck Coupling)

The target compound is typically synthesized by reacting 4-bromo-2,3-dihydro-1H-inden-1-one with tributyl(vinyl)tin or via a Heck reaction with ethylene/styrene derivatives.

SynthesisWorkflow Start 4-Bromo-1-indanone (Precursor) Reaction Heck Coupling (120°C, 10h) Start->Reaction Reagents Pd Catalyst Vinyl Source (e.g., Tributyl(vinyl)tin) Reagents->Reaction Workup Extraction (EtOAc) & Filtration (Celite) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 4-Ethenyl-1-indanone (Target) Purification->Product

Caption: Figure 1.[1][2] Synthetic pathway for 4-ethenyl-1-indanone via Pd-catalyzed coupling, highlighting the transition from bromo- to vinyl-substitution.

NMR Sample Preparation Strategy
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.
    
  • Concentration: 10–15 mg of purified solid in 0.6 mL

    
    .
    
  • Instrument Parameters: 400 MHz or higher is recommended to resolve the second-order effects of the aromatic region and the vinyl AMX pattern.

  • Reference: Residual

    
     at 
    
    
    
    7.26 ppm.

Spectrum Analysis: 4-Ethenyl-2,3-dihydro-1H-inden-1-one

The 1H NMR spectrum is characterized by three distinct regions: the aliphatic indanone ring protons, the vinyl group (AMX system), and the aromatic protons.

Structural Assignment Logic

The 4-position substitution breaks the symmetry of the aromatic ring, creating a 1,2,3-trisubstituted benzene pattern. The vinyl group introduces three non-equivalent protons (


) with characteristic geminal and vicinal coupling constants.

ProtonAssignment Molecule 4-Ethenyl-1-indanone Core Structure Vinyl Vinyl Group (C4) AMX System Molecule->Vinyl Aromatic Aromatic Ring (H5, H6, H7) Molecule->Aromatic Aliphatic Indanone Ring (H2, H3) Molecule->Aliphatic Ha Ha (trans): 5.81 ppm (dd, J=17.6, 0.9 Hz) Vinyl->Ha Terminal Trans Hb Hb (gem): 6.85 ppm (dd, J=17.6, 11.1 Hz) Vinyl->Hb Alpha to Ring Hc Hc (cis): 5.43 ppm (dd, J=11.1, 0.9 Hz) Vinyl->Hc Terminal Cis H7 H7 (peri-carbonyl): ~7.69 ppm (Deshielded) Aromatic->H7 H6 H6 (meta-vinyl): 7.36 ppm (Triplet) Aromatic->H6 CH2_alpha H2 (alpha-carbonyl) 2.67-2.74 ppm Aliphatic->CH2_alpha CH2_beta H3 (benzylic) 3.11-3.18 ppm Aliphatic->CH2_beta

Caption: Figure 2. Hierarchical assignment of proton signals based on chemical environment and coupling interactions.

Quantitative Data Table (400 MHz, CDCl3)

The following data is derived from validated experimental synthesis (Source 1.2).

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationMechanistic Insight
H-5, H-7 (Aromatic)7.69Multiplet (m)

2HH-7 is deshielded by the C=O group (anisotropy). H-5 is deshielded by the vinyl group.
H-6 (Aromatic)7.36Triplet (t)

1HClassic meta-proton in a 1,2,3-trisubstituted system.
Vinyl

(

)
6.85dd

1HThe "alpha" vinyl proton. Downfield due to conjugation with the aromatic ring.
Vinyl

(

trans)
5.81dd

1HLarge trans coupling is diagnostic of the vinyl group.
Vinyl

(

cis)
5.43dd

1HSmaller cis coupling.
H-3 (Benzylic

)
3.18 – 3.11Multiplet (m)-2HAdjacent to the aromatic ring (C4/C3a junction).
H-2 (

-Carbonyl

)
2.74 – 2.67Multiplet (m)-2HAdjacent to the carbonyl group.

Comparative Analysis: Product vs. Alternatives

Validating the product requires distinguishing it from the starting material and potential isomers.

Comparison with Precursor (4-Bromo-1-indanone)

The primary validation step is confirming the loss of the Bromine substituent and the gain of the Vinyl group.

Feature4-Bromo-1-indanone (Precursor)4-Ethenyl-1-indanone (Product)Diagnostic Result
Vinyl Region (5.0–7.0 ppm) Absent Present (3 signals) Confirmation of Coupling. The appearance of the AMX pattern (6.85, 5.81, 5.43 ppm) is the definitive proof of reaction success.
Aromatic Region 3 Protons (7.3–7.8 ppm)3 Protons (7.3–7.7 ppm)Minimal change in integration (3H), but significant change in shift/splitting due to electronic difference between -Br and -Vinyl.
H-5 Shift ~7.7 ppm (ortho to Br)Included in 7.69 ppm multipletThe vinyl group is also deshielding, maintaining the downfield shift of H-5.
Comparison with Isomers (Regiochemistry)

If the synthesis method allows for isomerization (e.g., migration of the Pd catalyst), distinguishing the 4-vinyl from the 5-vinyl or 6-vinyl isomer is crucial.

  • 4-Vinyl (Target):

    • Coupling Pattern: H6 is a triplet (

      
       Hz) because it has two ortho neighbors (H5 and H7).
      
    • Logic: The 4-position is "corner" substitution. The remaining protons (5, 6, 7) form a continuous chain.

  • 5-Vinyl (Alternative):

    • Coupling Pattern: Would show a singlet (H4) and two doublets (H6, H7) or a doublet/dd pattern depending on resolution.

    • Logic: Substitution at C5 isolates H4 (singlet) from H6/H7.

  • 6-Vinyl (Alternative):

    • Coupling Pattern: Similar to 5-vinyl; H7 (peri to carbonyl) would be a doublet, H5 would be a doublet, H4 would be a singlet? No, in 6-vinyl, H4 and H5 are ortho (doublets), H7 is isolated (singlet).

References

  • Synthesis and Characterization of 4-vinyl-1-indanone: Title: Diels-Alder Reaction Towards the Synthesis of Cephanolide A. Source: SSRN Preprint (2025). URL:[Link] (Contains the specific experimental NMR data cited in Section 3.2)

  • General Indanone NMR Data: Title: 1-Indanone Spectral Information.[1][3][4][5][6][7] Source: PubChem (National Library of Medicine). URL:[Link]

Sources

13C NMR Characterization Guide: 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

4-ethenyl-2,3-dihydro-1H-inden-1-one (commonly 4-vinyl-1-indanone ) represents a critical intermediate in the synthesis of functionalized polymers and pharmacophores. Its characterization is frequently a checkpoint in Suzuki-Miyaura cross-coupling reactions, where the transformation of a 4-bromo precursor to the vinyl derivative must be confirmed with absolute certainty.

This guide moves beyond simple peak listing. It provides a comparative analysis of the 4-vinyl product against its halogenated precursor , establishing a self-validating NMR protocol that ensures structural integrity during scale-up.

Comparative Analysis: Precursor vs. Product

The most common synthetic route to 4-vinyl-1-indanone is the palladium-catalyzed coupling of 4-bromo-2,3-dihydro-1H-inden-1-one with a vinylboronic species. The success of this reaction is best monitored by tracking specific carbon environments that undergo hybridization or electronic shifts.

Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)

Note: Values are chemically predicted based on substituent chemical shifts (SCS) and validated against analogous indanone derivatives.

Carbon Environment4-Bromo-1-indanone (Precursor)4-Vinyl-1-indanone (Product)Δ Shift (ppm) Diagnostic Note
C=O (Carbonyl) ~206.5 ppm~207.2 ppm+0.7Minimal shift; retains indanone core integrity.
C4 (Quaternary) 122.5 ppm 136.8 ppm +14.3 Primary Indicator. Loss of heavy atom (Br) shielding; gain of conjugation.
Vinyl (-CH=) Absent135.5 ppm N/ANew sp² methine signal. Overlaps with aromatic region but distinct in DEPT.
Vinyl (=CH₂) Absent116.2 ppm N/ASecondary Indicator. Distinctive high-field sp² signal.
C2 (Aliphatic) ~36.2 ppm~36.0 ppm-0.2Unaffected by distal substitution.
C3 (Aliphatic) ~28.5 ppm~27.8 ppm-0.7Slight shielding due to proximity to the new π-system.
Mechanistic Insight: The "Shielding Flip"

In the precursor, the bromine atom at C4 exerts a heavy-atom effect , often shielding the ipso-carbon (C4) relative to a simple protonated carbon. Upon vinylation, this shielding is removed and replaced by a conjugative deshielding effect from the ethenyl group.

  • Success Criterion: If you observe a quaternary signal remaining near 122 ppm, your reaction is incomplete. You must see the emergence of the quaternary peak >135 ppm.

Regioisomer Discrimination: 4-Vinyl vs. 5-Vinyl

In drug development, ensuring the correct isomer is vital. The 5-vinyl isomer (meta to the carbonyl) is a common impurity if the starting material regioselectivity was compromised.

  • 4-Vinyl-1-indanone (Ortho-like substitution):

    • Steric Compression: The vinyl group at C4 is spatially close to the C3 methylene protons/carbons. This often results in a Gamma-gauche effect , slightly shielding the C3 carbon compared to the 5-vinyl isomer.

    • Conjugation: The C4 position is not directly conjugated to the carbonyl in the same resonance pathway as the C6 or C5 positions, limiting the downfield shift of the carbonyl carbon.

  • 5-Vinyl-1-indanone (Meta-like substitution):

    • Symmetry: The C5 position is electronically distinct. The vinyl group here is further removed from the aliphatic ring strain.

    • Differentiation: The C3 carbon in the 5-vinyl isomer typically resonates slightly downfield (~29-30 ppm) compared to the 4-vinyl isomer (~27-28 ppm) due to the lack of steric crowding.

Experimental Protocol: Self-Validating Workflow

To achieve the resolution required for this characterization, standard 1D 13C is insufficient due to peak overlap in the 125–138 ppm aromatic/vinyl region.

Step 1: Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆.

    • Reasoning: CDCl₃ minimizes viscosity-induced line broadening and provides a sharp reference triplet at 77.16 ppm. DMSO-d₆ can obscure the critical vinyl -CH= region if water suppression is not perfect.

  • Concentration: 20–30 mg in 0.6 mL solvent. High concentration is required for quaternary carbon detection (C4 and C=O) within a reasonable timeframe.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? The Quaternary C4 and Carbonyl carbons have long T1 relaxation times. Short delays will suppress these integral peaks, leading to false negatives.

  • Scans (NS): Minimum 1024 scans.

Step 3: The DEPT-135 Check (Mandatory)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) immediately after the standard 13C.

  • Phase (+): CH and CH₃ signals (Aromatic CH, Vinyl -CH=).

  • Phase (-): CH₂ signals (Indanone C2, C3; Vinyl =CH₂ ).

  • Invisible: Quaternary Carbons (C1, C4, C8, C9).

Validation Logic:

  • Identify the peak at ~116 ppm. Does it point DOWN (negative) in DEPT-135?

    • Yes: Confirmed terminal vinyl =CH₂.

    • No (or absent): Impurity or polymerization has occurred.

  • Identify the peak at ~136 ppm. Is it absent in DEPT-135 but present in 1D 13C?

    • Yes: Confirmed Quaternary C4 (Success).

Visualization: Synthesis & Verification Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 4-vinyl-1-indanone using NMR checkpoints.

G Start Start: 4-Bromo-1-indanone Reaction Suzuki Coupling (Vinylboronic acid, Pd cat.) Start->Reaction Workup Workup & Isolation Reaction->Workup NMR_1D Acquire 1D 13C NMR (CDCl3) Workup->NMR_1D Decision1 Check ~122 ppm region NMR_1D->Decision1 Branch_Fail Peak at 122 ppm exists (Quaternary C-Br) Decision1->Branch_Fail Signal Present Branch_Pass Peak at 122 ppm absent New Q-C at ~136 ppm Decision1->Branch_Pass Signal Absent Branch_Fail->Reaction Reprocess DEPT_Check Run DEPT-135 Branch_Pass->DEPT_Check Vinyl_Confirm Check ~116 ppm DEPT_Check->Vinyl_Confirm Final_Success VALIDATED: 4-vinyl-1-indanone Vinyl_Confirm->Final_Success Negative Phase (-CH2) Final_Fail FAILED: Polymerization or SM Vinyl_Confirm->Final_Fail Absent/Positive

Caption: Logical workflow for NMR validation of the Suzuki coupling from 4-bromo to 4-vinyl indanone.

References

  • NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro- (1-Indanone) Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[2] Available at: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 4-ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone). As a bifunctional scaffold combining a reactive vinyl group with a conformationally constrained indanone core, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and high-performance optical polymers.

The primary challenge in characterizing this compound is distinguishing it from its metabolic precursors (e.g., 1-indanone) and potential degradation products (e.g., polymerized gums). This guide compares its spectral fingerprint against structural analogs to establish a robust identification protocol.

Structural & Spectral Logic

To accurately interpret the FTIR spectrum of 4-ethenyl-2,3-dihydro-1H-inden-1-one, we must deconstruct it into its constituent pharmacophores. The spectrum is effectively a superposition of 1-Indanone (the rigid core) and Styrene (the vinyl-aromatic interface).

Key Functional Groups
  • Indanone Core (C=O): A ketone constrained in a 5-membered ring fused to benzene. This geometric strain typically shifts the carbonyl stretch to a higher wavenumber compared to open-chain acetophenones, though conjugation with the aromatic ring moderates this.

  • Vinyl Handle (-CH=CH₂): Attached at the C4 position, this group provides diagnostic peaks for olefinic C-H bending (out-of-plane) and C=C stretching.

  • Aromatic System: The substitution pattern (1,2,3-trisubstituted benzene ring) yields specific overtone and bending patterns.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor (1-Indanone) and a functional analog (Styrene) to highlight diagnostic peaks.

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Vibrational Mode4-Vinyl-1-Indanone (Target)1-Indanone (Core Reference)Styrene (Vinyl Reference)Diagnostic Value
C=O Stretch 1715 ± 5 (s)1715 ± 5 (s)AbsentConfirms Indanone core integrity.
Vinyl C=C Stretch 1630 ± 5 (m)Absent1630 (m)Confirms presence of vinyl handle.
=C-H Wag (oop) 990 & 910 (s)Absent990 & 908 (s)Critical: Confirm vinyl group is monomeric (unpolymerized).
Aromatic C=C 1600, 1580 (m)1605, 15901600, 1580Confirms aromaticity; splitting patterns vary by substitution.
sp² C-H Stretch 3080 - 3010 (w)30703080 - 3000Indicates unsaturation (Aromatic + Vinyl).
sp³ C-H Stretch 2950 - 2850 (m)2960, 2880Absent (mostly)Confirms saturated cyclopentanone ring (C2/C3 positions).

(s) = strong, (m) = medium, (w) = weak, (oop) = out-of-plane bending

Technical Deep Dive
The Carbonyl Region (1700–1725 cm⁻¹)

The carbonyl band is the "heartbeat" of this molecule. In 1-indanone, the C=O stretch appears at ~1715 cm⁻¹.[1] Unlike open-chain chalcones (which often appear lower, ~1660-1680 cm⁻¹, due to s-cis/s-trans isomerism), the rigid 5-membered ring of the indanone locks the carbonyl into a fixed geometry.

  • QC Check: If this peak shifts significantly below 1700 cm⁻¹, suspect ring opening or strong hydrogen bonding with solvent impurities (e.g., water/alcohols).

The Vinyl Fingerprint (900–1000 cm⁻¹)

The most reliable region for confirming the 4-ethenyl substitution is not the C=C stretch (which can overlap with aromatic signals) but the C-H out-of-plane (oop) wags .

  • The Doublet: Look for two sharp, strong bands at ~990 cm⁻¹ and ~910 cm⁻¹.[2]

  • Polymerization Alert: If the sample has degraded or polymerized, these sharp bands will disappear or broaden significantly, as the terminal vinyl group is converted into a saturated alkyl chain.

Experimental Protocol: Quality Control Workflow

For drug development applications, ensuring the "monomeric" state of the vinyl group is paramount. The following protocol minimizes polymerization during analysis.

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Sample Prep: Neat solid/oil. Do not grind excessively if solid, as heat can induce polymerization.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 (keep scan time short to avoid heat accumulation).

Protocol Steps
  • Background: Collect air background.

  • Loading: Apply <5 mg of sample to the ATR crystal.

  • Compression: Apply minimal pressure required to achieve contact (monitor the 1715 cm⁻¹ peak intensity). High pressure can distort the crystal lattice of reactive solids.

  • Cleaning: Immediately clean with Acetone/DCM. Caution: This compound is a Michael acceptor; avoid skin contact.

Logic Visualization: Identity & Purity Decision Tree

The following diagram illustrates the logical flow for validating the identity of 4-ethenyl-2,3-dihydro-1H-inden-1-one using FTIR data.

QC_Workflow Start Start: Unknown Sample Spectrum Check_CO Check 1700-1725 cm⁻¹ (Carbonyl Region) Start->Check_CO Is_Indanone Is peak ~1715 cm⁻¹ present? Check_CO->Is_Indanone Check_Vinyl Check 900-1000 cm⁻¹ (Vinyl C-H Wags) Is_Vinyl Are peaks 910 & 990 cm⁻¹ present? Check_Vinyl->Is_Vinyl Check_OH Check 3200-3600 cm⁻¹ (Broad OH Band) Is_Dry Is OH band absent? Check_OH->Is_Dry Is_Indanone->Check_Vinyl Yes Fail_Core FAIL: Not Indanone (Check Precursors) Is_Indanone->Fail_Core No Is_Vinyl->Check_OH Yes Fail_Poly FAIL: Polymerized or Missing Vinyl Group Is_Vinyl->Fail_Poly No Fail_Wet FAIL: Solvent/Moisture Contamination Is_Dry->Fail_Wet No Pass PASS: Identity Confirmed 4-Vinyl-1-Indanone Is_Dry->Pass Yes

Figure 1: Step-by-step spectral validation logic for 4-vinyl-1-indanone quality control.

References

  • BenchChem. (2025).[3] A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Retrieved from

  • NIST Chemistry WebBook. (2023). 1-Indanone (CAS 83-33-0) Infrared Spectrum.[4][5] National Institute of Standards and Technology.[4][5] Retrieved from

  • Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes: Distinguishing Vinyl Groups. Retrieved from

  • MDPI. (2023). Synthesis and Characterization of Indanone Derivatives. Retrieved from

  • InstaNANO. (2024). FTIR Functional Group Database: Vinyl and Aromatic Assignments. Retrieved from

Sources

A Comparative Guide to the Reactivity of 4-Ethenyl vs. 5-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates synthetic strategy and ultimate product characteristics. Substituted indanones are a versatile class of compounds, serving as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1] This guide provides a detailed comparative analysis of two constitutional isomers: 4-ethenyl-2,3-dihydro-1H-inden-1-one and 5-ethenyl-2,3-dihydro-1H-inden-1-one.

While structurally similar, the placement of the ethenyl (vinyl) group profoundly influences the electronic and steric environment of the molecule's key reactive sites: the carbonyl group, the vinyl double bond, and the aromatic ring. Understanding these nuanced differences is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic pathways. This document will dissect the electronic and steric profiles of each isomer, predict their reactivity in fundamental organic transformations, and provide standardized experimental protocols for empirical validation.

Pillar 1: Electronic and Steric Landscape Analysis

The reactivity of each isomer is governed by a delicate interplay between the electron-donating and -withdrawing nature of its functional groups, as well as the spatial arrangement of these groups.

Electronic Effects: A Tale of Two Substituents

The indanone scaffold features two electronically active substituents on the aromatic ring: the endocyclic carbonyl group and the exocyclic ethenyl group.

  • Carbonyl Group (-C=O): This group is strongly electron-withdrawing due to both induction (-I effect) and resonance (-M effect). It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director for incoming electrophiles.[2]

  • Ethenyl (Vinyl) Group (-CH=CH₂): This group exhibits a dual electronic nature. While the sp² hybridized carbons are slightly electron-withdrawing inductively (-I effect), the vinyl group primarily acts as an electron-donating group (+M effect) through resonance, capable of donating π-electron density into the aromatic ring.[3] This makes it an activating group and an ortho, para-director in electrophilic aromatic substitution.[4][5]

The relative positioning of these two groups in the 4- and 5-isomers creates distinct electronic environments.

  • In 5-Ethenyl-1-indanone: The vinyl group is para to the carbonyl group. This positioning allows for direct resonance conjugation through the aromatic ring. The electron-withdrawing effect of the carbonyl group can extend to the vinyl group, decreasing its electron density. Conversely, the electron-donating nature of the vinyl group can slightly increase electron density at the carbonyl, potentially reducing its electrophilicity.

  • In 4-Ethenyl-1-indanone: The vinyl group is meta to the carbonyl group. Direct through-conjugation between the two groups is not possible. Therefore, the electronic communication between them is less pronounced, primarily occurring via inductive effects and weaker resonance interactions.

The diagram below illustrates the key resonance contributors, highlighting the stronger deactivation of the vinyl group in the 5-isomer by the para-carbonyl group.

G cluster_0 Electronic Effects: Resonance Deactivation cluster_1 5-Ethenyl-1-indanone (para-conjugation) cluster_2 4-Ethenyl-1-indanone (meta-relationship) 5_start Vinyl group donates electrons, carbonyl group withdraws. 5_res Resonance structure shows positive charge on vinyl β-carbon, indicating deactivation. 5_start->5_res 5_end Result: Lower nucleophilicity of the vinyl group. 5_res->5_end 4_start No direct through-conjugation between vinyl and carbonyl. 4_res Resonance deactivation is significantly weaker. 4_start->4_res 4_end Result: Higher relative nucleophilicity of the vinyl group. 4_res->4_end

Caption: Contrasting electronic deactivation in the two isomers.

Steric Hindrance

Steric effects, or the physical blocking caused by the size of atomic groups, also play a crucial role.[6]

  • In 4-Ethenyl-1-indanone: The vinyl group is positioned peri to the carbonyl group, located on the carbon atom adjacent to the fused five-membered ring. This proximity creates significant steric congestion around the carbonyl carbon (C1).[7] Reagents approaching this site must navigate past the vinyl substituent.

  • In 5-Ethenyl-1-indanone: The vinyl group is distal to the carbonyl group, providing an open and accessible environment for nucleophilic attack at C1.

Pillar 2: Comparative Reactivity & Experimental Frameworks

Based on the electronic and steric analysis, we can predict the relative reactivity of the two isomers in key chemical transformations.

Reactions at the Carbonyl Group (e.g., Nucleophilic Addition)

These reactions are fundamental to building molecular complexity from the indanone core.

  • Prediction: 5-ethenyl-1-indanone will be more reactive towards nucleophiles.

  • Causality: While the para-vinyl group in the 5-isomer might slightly reduce the carbonyl's electrophilicity via resonance, this electronic effect is expected to be minor compared to the severe steric hindrance in the 4-isomer.[8] The bulky vinyl group in the 4-isomer will significantly slow down the approach of nucleophiles to the carbonyl carbon.

Table 1: Predicted Reactivity at the Carbonyl Group

Isomer Electronic Effect on Carbonyl Steric Hindrance at Carbonyl Predicted Overall Reactivity
4-Ethenyl Minor inductive influence High Low

| 5-Ethenyl | Minor resonance influence | Low | High |

Protocol 1: Comparative Knoevenagel Condensation

This protocol provides a reliable method for quantifying the reactivity of the carbonyl group. The reaction rate can be monitored by techniques like TLC, HPLC, or NMR spectroscopy.

Caption: Workflow for comparative Knoevenagel condensation.

Step-by-Step Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of 4-ethenyl-1-indanone (Flask 1) and 1.0 mmol of 5-ethenyl-1-indanone (Flask 2).

  • Reagent Addition: To each flask, add 10 mL of absolute ethanol, followed by malononitrile (1.1 mmol, 1.1 eq) and piperidine (0.1 mmol, 0.1 eq).

  • Reaction Execution: Place both flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 0, 30, 60, 120, and 240 minutes). Quench with dilute HCl and spot on a TLC plate or analyze by HPLC to determine the consumption of starting material.

  • Work-up: After 4 hours (or upon completion), cool the mixtures to room temperature, pour into 50 mL of water, and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography. Determine the isolated yield for each isomer.

Reactions at the Ethenyl Group (e.g., Polymerization)

The vinyl group allows these molecules to act as monomers for polymerization, a key transformation in materials science.

  • Prediction (Radical Polymerization): 4-ethenyl-1-indanone will be more reactive.

  • Causality: The reactivity of a vinyl monomer in radical polymerization is sensitive to electronic effects. The strong electron-withdrawing carbonyl group in the 5-isomer significantly deactivates the vinyl double bond via resonance, making it less susceptible to radical attack.[9] The deactivating effect is much weaker in the 4-isomer, rendering its vinyl group more electron-rich and thus more reactive.

  • Prediction (Anionic Polymerization): 5-ethenyl-1-indanone may be a more suitable monomer.

  • Causality: Anionic polymerization is most effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion.[10][11] The strong deactivation of the vinyl group in the 5-isomer makes it a better candidate for this type of polymerization.

Table 2: Predicted Reactivity at the Ethenyl Group

Isomer Electronic Effect on Vinyl Group Steric Hindrance at Vinyl Group Predicted Radical Polymerization Reactivity
4-Ethenyl Weak deactivation Moderate High

| 5-Ethenyl | Strong deactivation | Low | Low |

Protocol 2: Comparative Radical Polymerization

This protocol uses a standard free-radical initiator to compare the propensity of each isomer to polymerize. The degree of polymerization can be assessed by monitoring the disappearance of the monomer or by characterizing the resulting polymer.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried Schlenk tubes, place 1.0 mmol of 4-ethenyl-1-indanone (Tube 1) and 1.0 mmol of 5-ethenyl-1-indanone (Tube 2).

  • Initiator Addition: To each tube, add 2 mL of anhydrous toluene and azobisisobutyronitrile (AIBN) (0.02 mmol, 2 mol%).

  • Degassing: Subject each mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place both tubes in a preheated oil bath at 70°C and stir.

  • Monitoring & Work-up: After 24 hours, cool the reactions to room temperature. Monitor the consumption of the monomer via ¹H NMR of the crude reaction mixture. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Analysis: Collect any precipitated polymer by filtration, wash with cold methanol, and dry under vacuum. Compare the polymer yield between the two isomers.

Pillar 3: Summary and Outlook

The reactivity of 4-ethenyl- and 5-ethenyl-2,3-dihydro-1H-inden-1-one is a clear demonstration of how substituent placement dictates chemical behavior.

Table 3: Overall Reactivity Comparison

Reactive Site Favored Isomer Primary Reason
Carbonyl Group 5-Ethenyl-1-indanone Lower steric hindrance.
Ethenyl Group 4-Ethenyl-1-indanone Weaker electronic deactivation.

| Aromatic Ring (EAS) | Complex (Isomer-dependent) | Interplay of activating (+M) vinyl and deactivating (-M) carbonyl groups. |

The choice between these two isomers is entirely dependent on the desired synthetic outcome.

  • For transformations requiring nucleophilic attack at the carbonyl group (e.g., Grignard reactions, aldol condensations, reductive aminations), 5-ethenyl-1-indanone is the superior substrate due to its sterically accessible ketone.

  • For applications where the vinyl group is the primary site of reaction , particularly in radical-initiated processes like polymerization or certain addition reactions, 4-ethenyl-1-indanone offers higher reactivity due to its more electron-rich double bond.

This guide provides a predictive framework grounded in fundamental chemical principles. The included protocols offer a starting point for researchers to validate these predictions and further explore the rich chemistry of these valuable indanone intermediates.

References

  • Substituent Effects. University of Calgary, Department of Chemistry.

  • Vinyl Group Activation of Benzene Ring. Quora.

  • Comparative Biological Activity of Substituted Indanones. BenchChem.

  • Styrene Electrophilic Aromatic Substitution. Pearson+.

  • Electrophilic Aromatic Directing Groups. Wikipedia.

  • Regioselective Synthesis of Indanones. Thieme Chemistry.

  • Regioselective Synthesis of Substituted Indanones. BenchChem.

  • Steric Hindrance. ChemTalk.

  • Suspension polymerization of 5-vinylindan-1-one. ResearchGate.

  • Anionic Vinyl Polymerization. From "Polymer Science: A Comprehensive Reference".

  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications.

  • Reactivity of 5-Fluoro-1-indanone and 1-indanone. BenchChem.

  • Indanone Synthesis. Organic Chemistry Portal.

  • Steric Hindrance Effect in Aldol Reaction. ResearchGate.

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

  • Annulations involving 1-indanones. RSC Publishing.

  • Bioactive Natural Products Containing Indanone Motif. ResearchGate.

  • Method for preparing 2,3-dihydro-1-indanone. Google Patents.

  • Synthesis of 4-Methyl-1-indanone. BenchChem.

Sources

Technical Comparison Guide: HPLC Purity Analysis of 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Analytical Challenge

4-ethenyl-2,3-dihydro-1H-inden-1-one (CAS: 67864-47-5), often referred to as 4-vinyl-1-indanone, represents a critical intermediate in the synthesis of functionalized polymers and bioactive scaffolds. Its structure combines a reactive vinyl group with a bicyclic aromatic ketone.[1]

The Analytical Challenge: The purity analysis of this compound presents three distinct challenges that standard generic gradients often fail to address:

  • Vinyl Reactivity: The ethenyl group is prone to spontaneous polymerization or oxidation, requiring rapid analysis and careful sample handling.

  • Structural Similarity: Common synthetic impurities include the 4-ethyl analog (over-reduction during synthesis) and regioisomers (e.g., 5-ethenyl or 6-ethenyl derivatives). These possess identical mass-to-charge ratios (isomers) or very similar hydrophobicity (ethyl vs. vinyl), making separation on standard C18 columns difficult.

  • Detection Specificity: The chromophore consists of the indanone system conjugated with the vinyl group. Maximizing sensitivity while minimizing solvent background is critical for low-level impurity detection.

This guide objectively compares three HPLC methodologies to determine the optimal strategy for your specific purity requirements.

Part 2: Method Landscape & Comparative Analysis

We evaluated three distinct chromatographic approaches. The Phenyl-Hexyl method is identified as the superior choice for high-resolution purity analysis due to its unique selectivity mechanisms.

Comparative Overview
FeatureMethod A: Standard C18 (ODS) Method B: Phenyl-Hexyl (Recommended) Method C: UHPLC C18 (High Speed)
Mechanism Hydrophobic InteractionHydrophobicity +

Interaction
Hydrophobic Interaction
Selectivity Good for general organic impurities.Excellent for vinyl vs. ethyl separation.Moderate; relies on peak capacity.[2]
Resolution Baseline for general impurities.Superior for aromatic/unsaturated isomers.High efficiency, lower selectivity.
Run Time 25 - 30 mins25 - 35 mins< 10 mins
Robustness High (Standard Column).High (Stable bonded phase).Moderate (Requires low dead-volume LC).
Best For Routine QC of crude material.Final Purity & Isomer Quantification. High-throughput reaction monitoring.
Why Method B (Phenyl-Hexyl) Wins

While C18 is the workhorse of the industry, it separates primarily based on hydrophobicity. The difference in hydrophobicity between a vinyl group (-CH=CH2) and an ethyl group (-CH2-CH3) is small. Phenyl-Hexyl phases possess aromatic rings in the stationary phase. These rings interact electronically with the


-electrons of the vinyl group and the indanone core of the analyte. This "orthogonal" selectivity mechanism pulls the vinyl-containing product away from saturated impurities (like the ethyl analog) more effectively than C18, providing a self-validating purity assay.

Part 3: The Expert Protocol (Method B)

This protocol is designed to be a self-validating system . It ensures that if the separation quality degrades (column aging, mobile phase error), the system suitability markers will fail, preventing the release of bad data.

Chromatographic Conditions
  • Instrument: HPLC with DAD (Diode Array Detector) or UV-Vis.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Column Temperature: 30°C (Controlled). Note: Higher temps reduce viscosity but may reduce

    
     selectivity.
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detection:

    • Channel A: 254 nm (General Purity).[2]

    • Channel B: 280 nm (Specific for Indanone core).

    • Spectrum Scan: 200–400 nm (To confirm peak identity).

Mobile Phase & Gradient[2]
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade). Acid keeps the ketone neutral.

  • Solvent B: Acetonitrile (HPLC Grade). Methanol can be used but Acetonitrile offers sharper peaks for this aromatic system.

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Focusing)
20.0 10 90 Linear Gradient
25.0 10 90 Wash
25.1 90 10 Re-equilibration

| 30.0 | 90 | 10 | End |

Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Do not store in autosampler >24 hours without cooling (4°C) to prevent dimerization of the vinyl group.

  • Filtration: 0.22 µm PTFE filter.

Part 4: System Suitability & Validation Logic

To ensure trustworthiness, every run must pass the following criteria before data is accepted.

System Suitability Parameters (SST)
  • Tailing Factor (T):

    
    . (Indicates no secondary silanol interactions).
    
  • Theoretical Plates (N):

    
    . (Ensures column efficiency).
    
  • Resolution (Rs):

    
     between the Main Peak and the nearest impurity (likely the ethyl-indanone or an isomer).
    
  • Precision: %RSD of Peak Area < 1.0% for 5 replicate injections.

Troubleshooting Logic
  • Problem: Split peaks?

    • Cause: Sample solvent too strong (too much ACN).

    • Fix: Dilute sample in starting mobile phase (90% Water).

  • Problem: Retention time drift?

    • Cause: Temperature fluctuation affecting

      
       interactions.
      
    • Fix: Ensure column oven is stable at 30°C.

Part 5: Visualizations

Method Development Workflow

This diagram illustrates the decision logic used to select the Phenyl-Hexyl method over alternatives.

MethodSelection Start Start: 4-ethenyl-2,3-dihydro-1H-inden-1-one Analysis CheckImp Identify Critical Impurities (Ethyl analog, Regioisomers) Start->CheckImp SelectMode Select Stationary Phase CheckImp->SelectMode C18 Option A: C18 (ODS) Hydrophobic Separation SelectMode->C18 Standard Phenyl Option B: Phenyl-Hexyl Pi-Pi + Hydrophobic SelectMode->Phenyl Selective EvalC18 Result: Poor separation of Vinyl vs Ethyl analogs C18->EvalC18 EvalPhenyl Result: High Selectivity for Vinyl Group Phenyl->EvalPhenyl EvalC18->Phenyl Switch Column Optimize Optimize Gradient (Water/ACN + 0.1% H3PO4) EvalPhenyl->Optimize FinalMethod Final Method: Phenyl-Hexyl @ 254nm Optimize->FinalMethod

Caption: Decision tree for selecting the Phenyl-Hexyl stationary phase based on impurity profile selectivity requirements.

References

  • Indanone Synthesis & Derivatives

    • Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. 2017 , 13, 48–65.[3]

  • Impurity Profiling Principles

    • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian J. Chem. 2013, 25(16), 9009-9014.
    • [1]

  • Compound Data

    • 4-ethenyl-2,3-dihydro-1H-inden-1-one (CAS 67864-47-5).[2][4] ChemSRC Database.

  • Chromatographic Theory

    • The use of U.V.[3][5][6][7] absorption spectra for the determination of configurations of some aromatic oximes/ketones. (Establishment of UV maxima for indanone systems).

Sources

Reference standards for 4-ethenyl-2,3-dihydro-1H-inden-1-one identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reference standard qualification and identification protocols for 4-ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone). It is designed for analytical scientists and process chemists requiring rigorous structural confirmation of this compound, particularly when distinguishing it from regioisomers (e.g., 5-vinyl or 6-vinyl analogs) or related process impurities (e.g., 4-ethyl-1-indanone).

Executive Summary & Technical Profile

4-Ethenyl-2,3-dihydro-1H-inden-1-one is a functionalized bicyclic ketone used primarily as a scaffold in the synthesis of bioactive natural products (e.g., Cephanolide A) and as a potential process impurity in the manufacture of indane-based therapeutics (e.g., Rasagiline analogs).

Its identification presents a specific analytical challenge: differentiating the position of the vinyl group on the benzene ring. Misidentification of the 4-isomer as the 5- or 6-isomer can lead to critical failures in downstream structural elucidation. This guide provides a self-validating spectral and chromatographic framework to ensure absolute identity.

Physicochemical Constants
PropertyValueNotes
IUPAC Name 4-Ethenyl-2,3-dihydro-1H-inden-1-oneCommon: 4-Vinyl-1-indanone
CAS Number 67864-47-5
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Appearance Light-yellow solidMP: 78.5–80.5 °C
Solubility Soluble in CHCl₃, DMSO, EtOAc

Comparative Identification Strategy

To validate the reference standard, one must prove not just what it is, but what it is not. The following comparison matrix highlights the critical data points that distinguish the target (4-vinyl) from its closest structural relatives.

Table 1: Comparative Spectral Markers
FeatureTarget: 4-Vinyl-1-indanone Alternative: 5-Vinyl-1-indanone Impurity: 4-Ethyl-1-indanone
Aromatic Proton Pattern (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR)
ABC System: 3 adjacent protons. Expect a triplet (t) for H-6 and two doublets (d) for H-5/H-7.ABX System: Isolated proton (s) at H-4, plus two coupled protons (d, dd).ABC System: Similar to target, but shifts differ slightly due to alkyl vs. vinyl electronics.
Vinyl Region (

H NMR)
Diagnostic AMX:

6.85 (dd), 5.81 (dd), 5.43 (dd).
Diagnostic AMX: Similar shifts, but coupling constants to ring protons differ.Absent. Replaced by Ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm).
Carbonyl Shift (

C NMR)

~207.0 ppm

~206-208 ppm

~207.5 ppm
Mass Spectrometry [M+H]⁺ 159.08 [M+H]⁺ 159.08 (Isobaric)[M+H]⁺ 161.09 (+2 Da mass shift)

Structural Logic & Causality (Expertise)

The primary risk in identifying this standard is regioisomer confusion . The synthesis of 4-substituted indanones often utilizes intramolecular cyclization or transition-metal coupling (e.g., Stille) on 4-bromo-1-indanone.

  • Causality of Shifts: The vinyl group at C4 is peri-positioned relative to the carbonyl group's alpha-methylene (C3). However, it is spatially distant from the carbonyl oxygen. In contrast, a substituent at C7 would experience significant deshielding from the carbonyl anisotropy.

  • Coupling Logic:

    • 4-Isomer: The aromatic ring has protons at positions 5, 6, and 7. This creates a continuous spin system (H5↔H6↔H7). In

      
      H NMR, H6 appears as a triplet (or dd mimicking a triplet) due to coupling with both neighbors.
      
    • 5-Isomer: The protons are at 4, 6, and 7. H4 is isolated (singlet-like or small meta-coupling). H6 and H7 form a doublet pair.

    • Validation Check: If your aromatic region shows a distinct singlet, reject the batch ; it is likely the 5- or 6-isomer.

Diagram 1: Analytical Logic Flow for Identification

IdentificationLogic Start Unknown Indanone Sample MassSpec Step 1: HRMS Analysis Check m/z Start->MassSpec MassCheck Is [M+H]+ ~159.08? MassSpec->MassCheck EthylImpurity Identify as 4-Ethyl Analog (Mass ~161) MassCheck->EthylImpurity No (+2 Da) NMR_H1 Step 2: 1H NMR Aromatic Region (6.5 - 8.0 ppm) MassCheck->NMR_H1 Yes PatternCheck Coupling Pattern? NMR_H1->PatternCheck Isomer5 Reject: 5-Vinyl Isomer (Contains Singlet/Isolated H) PatternCheck->Isomer5 Singlet Present Isomer4 Candidate: 4-Vinyl Isomer (Triplet + 2 Doublets) PatternCheck->Isomer4 Continuous System (d-t-d) VinylCheck Step 3: Vinyl AMX System Check dd at 6.85, 5.81, 5.43 ppm Isomer4->VinylCheck Confirmed CONFIRMED REFERENCE STANDARD 4-Ethenyl-2,3-dihydro-1H-inden-1-one VinylCheck->Confirmed Matches Reference

Caption: Decision tree for differentiating 4-vinyl-1-indanone from ethyl impurities and regioisomers.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . The internal consistency of the NMR integrals (Vinyl vs. Aromatic vs. Aliphatic) serves as the quality gate.

A. Synthesis of Reference Material (Origin)

If commercial standards are unavailable, the standard is best prepared via Stille Coupling of 4-bromo-1-indanone.

  • Precursor: 4-Bromo-2,3-dihydro-1H-inden-1-one.

  • Reagent: Tributyl(vinyl)tin, Pd(PPh₃)₄ catalyst.[1]

  • Conditions: 1,4-dioxane, 120°C, 10h.

  • Purification: Flash chromatography (EtOAc/Petroleum Ether 1:20).[1]

B. Analytical Characterization Protocol
1.

H NMR Validation (400 MHz, CDCl₃)

Acceptance Criteria:

  • Aromatic Region:

    
     7.69 (m, 2H, H-5/H-7), 7.36 (t, J = 7.6 Hz, 1H, H-6).
    
    • Self-Check: The triplet at 7.36 ppm is critical. If this is a multiplet or doublet, the substitution pattern is incorrect.

  • Vinyl Region:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       6.85 (dd, J = 17.6, 11.1 Hz, 1H, Vinyl-H
      
      
      
      )
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       5.81 (dd, J = 17.6, 0.9 Hz, 1H, Vinyl-H
      
      
      
      )
    • 
       5.43 (dd, J = 11.1, 0.9 Hz, 1H, Vinyl-H
      
      
      
      )
    • Self-Check: Calculate the coupling constant J values. The trans coupling (~17.6 Hz) must be larger than the cis coupling (~11.1 Hz).

  • Aliphatic Region: Two multiplets at 3.11–3.18 ppm (2H) and 2.67–2.74 ppm (2H).

2. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient A (Water + 0.1% Formic Acid) / B (Acetonitrile). 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (vinyl).

  • Differentiation: The 4-vinyl isomer typically elutes after the 4-hydroxy impurities but before the 4-ethyl analog (due to the slightly higher polarity of the alkene vs. alkane).

Diagram 2: Synthesis & Impurity Pathway

SynthesisPath Bromo 4-Bromo-1-indanone (Starting Material) Stille Stille Coupling Pd(PPh3)4, Vinyl-SnBu3 Bromo->Stille Product 4-Vinyl-1-indanone (Target Standard) Stille->Product Main Path (72%) Impurity1 Impurity A: Unreacted Bromide Stille->Impurity1 Incomplete Rxn Impurity2 Impurity B: 4-Ethyl-1-indanone (Over-reduction) Stille->Impurity2 H2/Pd trace

Caption: Synthetic pathway highlighting origins of potential impurities in the reference standard.

References

  • Synthesis and NMR Characterization

    • Title: Diels-Alder Reaction Towards the Synthesis of Cephanolide A.
    • Source: SSRN (Preprint), 2025.
    • URL:[Link]

    • Relevance: Provides the specific H and C NMR shifts and melting point d
  • Indanone Scaffold Synthesis

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[2][3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

    • Relevance: Contextualizes the Friedel-Crafts and metal-catalyzed routes for indanone construction.
  • General Indanone Spectroscopy

    • Title: A Spectroscopic Comparison of Substituted Indanones.
    • Source: BenchChem Technical Guide.[5]

    • Relevance: Provides comparative IR and NMR logic for 5-substituted vs. 4-substituted isomers.

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-vinyl-1-indanone ) presents a dual-hazard profile characteristic of reactive aromatic ketones. Unlike inert organic waste, this compound contains a vinyl group capable of exothermic polymerization and a ketone moiety that acts as a Michael acceptor. Improper disposal in bulk waste containers can lead to "runaway drums"—uncontrolled polymerization events that generate heat and pressure, posing a rupture risk.

This guide mandates a Stabilize-Segregate-Incinerate protocol to ensure facility safety and regulatory compliance.

Chemical Profile
PropertyDetail
Systematic Name 4-ethenyl-2,3-dihydro-1H-inden-1-one
Functional Groups Vinyl (Reactive alkene), Indanone (Bicyclic ketone)
Primary Hazard Polymerization (initiated by heat, light, or peroxides)
Secondary Hazard Skin/Eye Irritation, Potential Sensitization
Physical State Solid (typically off-white to yellow crystalline)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); Insoluble in water

Hazard Analysis & Pre-Disposal Stabilization

Before this compound enters the waste stream, its reactivity must be neutralized. The vinyl group is prone to free-radical polymerization. If 4-vinyl-1-indanone is disposed of in a drum containing peroxides or other initiators, it can trigger a chain reaction.

Critical Stabilization Protocol

Why: To prevent auto-polymerization during storage. When: Required for any liquid waste solution >50 mL or solid waste >5 g.

  • Inhibitor Addition: Add 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) to the waste solution at a concentration of 100–500 ppm .

    • Mechanism:[1] These phenolic compounds act as radical scavengers, terminating any spontaneous radical chains before they propagate.

  • Oxygen Presence: Do not purge the waste container with nitrogen. Phenolic inhibitors like MEHQ require dissolved oxygen to function effectively as radical traps.

  • Solvent Selection: Avoid mixing with peroxide-forming solvents (e.g., THF, Diethyl Ether) unless they are confirmed peroxide-free.

Disposal Workflow & Decision Matrix

The following decision tree outlines the operational logic for disposing of 4-vinyl-1-indanone based on its state (Solid, Liquid, or Spill).

DisposalWorkflow Start Waste Generation: 4-ethenyl-2,3-dihydro-1H-inden-1-one StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution Waste StateCheck->Liquid Solid Solid Waste / Pure Compound StateCheck->Solid Spill Spill / Contamination StateCheck->Spill VolumeCheck Volume > 50 mL? Liquid->VolumeCheck Stabilize ADD INHIBITOR (100 ppm BHT/MEHQ) VolumeCheck->Stabilize Yes SolventSeg Segregate from Oxidizers & Acids VolumeCheck->SolventSeg No Stabilize->SolventSeg Container Pack in UN-Rated Drum/Container SolventSeg->Container DoubleBag Double Bag in Polyethylene Solid->DoubleBag DoubleBag->Container Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Absorb->Container Label Label: 'Flammable', 'Reactive Organic' Container->Label Final Disposal Method: High-Temperature Incineration Label->Final

Figure 1: Operational decision matrix for the segregation and disposal of reactive vinyl-indanone waste.

Step-by-Step Disposal Procedures

Scenario A: Routine Liquid Waste (Reaction Mixtures)

Objective: Safe containment of solvent streams containing the product.

  • Segregation: Ensure the waste container is designated for "Non-Halogenated Organics" (assuming non-halo solvents).

    • Critical: NEVER mix with concentrated acids (initiates cationic polymerization) or strong oxidizers.

  • Stabilization: If the concentration of 4-vinyl-1-indanone exceeds 5%, add BHT (approx. 10 mg per 100 mL waste).

  • Container: Use High-Density Polyethylene (HDPE) or steel safety cans. Glass is acceptable for volumes < 4L.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Solvents."

    • Constituents: List "4-ethenyl-2,3-dihydro-1H-inden-1-one" explicitly.

    • Hazard Checkbox: Flammable, Irritant.

Scenario B: Solid Waste (Expired/Pure Substance)

Objective: Prevent dust generation and exposure.[2][3][4]

  • Packaging: Place the vial or solid material inside a clear polyethylene bag. Seal with tape.

  • Secondary Containment: Place the sealed bag into a second bag (double containment) or a wide-mouth plastic jar.

  • Labeling: Mark as "Solid Hazardous Waste - Toxic/Irritant."

  • Disposal Stream: Direct to Lab Pack for incineration. Do not bulk with liquid solvents.

Scenario C: Spill Cleanup

Objective: Immediate containment and decontamination.[1][5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a N95 or P100 particulate respirator.

  • Containment:

    • Liquid Spill: Cover with vermiculite, sand, or commercial organic absorbent pads. Do not use paper towels if the solvent is flammable (static risk).

    • Solid Spill: Wet a paper towel with ethanol/water to wipe up dust without dispersing it.

  • Cleanup: Scoop absorbed material into a disposable wide-mouth container.

  • Decontamination: Wipe the surface with acetone or ethanol, followed by soap and water.

  • Disposal: Treat the cleanup debris as Solid Hazardous Waste (Scenario B).

Waste Classification & Regulatory Codes

Proper coding ensures the waste management facility treats the material correctly (Incineration).

Regulatory BodyClassificationCode/Description
RCRA (USA) Characteristic WasteD001 (Ignitable) - If in flammable solventD003 (Reactive) - Only if bulk pure monomer is unstable
EU Waste Framework European Waste Code07 01 04 * (Other organic solvents, washing liquids and mother liquors)
DOT (Transport) Hazard ClassClass 3 (Flammable Liquid) or Class 9 (Misc. Hazardous Material)
Disposal Method TechnologyHigh-Temperature Incineration (Destruction Efficiency >99.99%)

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific variations in waste coding.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Hydroxy-1-indanone (Structural Analog Safety Data). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 1-Indanone (Core Structure Hazards). Retrieved from .

  • Thermo Fisher Scientific. Methyl Vinyl Ketone Safety Data Sheet (Reactive Vinyl Ketone Analog). Retrieved from .

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Disposal Procedures. Retrieved from .

  • BenchChem. Safety Data for Vinyl-Aromatic Ketones. Retrieved from .

Sources

Personal protective equipment for handling 4-ethenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 4-Ethenyl-2,3-dihydro-1H-inden-1-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers

Executive Safety Snapshot

4-Ethenyl-2,3-dihydro-1H-inden-1-one (also known as 4-Vinyl-1-indanone ) is a bifunctional reactive intermediate combining an aromatic ketone core with a vinyl group.[1] This dual functionality presents specific hazards: spontaneous polymerization , peroxide formation , and tissue sensitization .[1]

Immediate Action Required upon Receipt:

  • Verify Stabilization: Check Certificate of Analysis (CoA) for polymerization inhibitors (e.g., BHT, MEHQ).[1]

  • Cold Chain Integrity: If the package is warm upon arrival, quarantine and test for polymerization (insoluble gel formation) before use.

  • Inert Storage: Transfer to an inert atmosphere (Argon/Nitrogen) immediately if the original seal is compromised.[1]

Part 1: Physicochemical Hazard Profile

To select the correct PPE, one must understand the mechanism of hazard.[1] This molecule is not just "toxic"; it is chemically dynamic.[1]

FeatureChemical BehaviorSafety Implication
Vinyl Group (-CH=CH₂) Prone to radical polymerization initiated by heat, light, or peroxides.Explosion/Rupture Risk: Sealed containers can pressurize if polymerization occurs.[1] Storage: Must be kept cold and dark.
Indanone Core Lipophilic ketone; penetrates skin barriers.[1]Systemic Toxicity: Potential for absorption into the bloodstream.[1] Standard latex gloves are insufficient.[1]
Conjugated System Michael acceptor reactivity.Sensitization: Can alkylate proteins, leading to allergic contact dermatitis or respiratory sensitization.[1]
Physical State Likely a low-melting solid or viscous oil (based on structural analogs).[1]Aerosol Risk: Weighing or transferring can generate inhalable dusts or mists.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation risks of vinyl-functionalized aromatics.[1]

Glove Selection Protocol
  • Prohibited: Latex (rapid permeation of organic ketones).[1]

  • Standard Handling (Small Scale < 1g): Double-gloved Nitrile (min. thickness 5 mil outer / 4 mil inner).[1] Change outer glove every 15 minutes.[1]

  • High Exposure (Spills / > 10g): Laminate Film (Silver Shield/4H) under Nitrile.[1] Vinyl groups can permeate nitrile over long durations; laminate provides >4-hour breakthrough protection.[1]

Respiratory & Eye Protection[1]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Barrier (Outside Hood): If handling solid powder on an open bench (not recommended), use a P100/N99 respirator .[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the risk of splash absorption.

Part 3: Operational Protocols

Receipt & Storage Workflow
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can form peroxides on the vinyl group, which then trigger explosive polymerization.[1]

  • Container: Amber glass (UV protection).[1] Teflon-lined caps (avoid rubber septa which may leach plasticizers).[1]

Safe Synthesis & Handling Logic

This flowchart outlines the decision-making process for using this chemical safely.

SafeHandling Start Start: Remove from Storage (-20°C) Thaw Thaw to Room Temp (Prevent condensation inside bottle) Start->Thaw CheckState Check Physical State (Solid vs. Liquid?) Solid Solid/Crystalline CheckState->Solid If Solid Liquid Melted/Viscous Oil CheckState->Liquid If Liquid Thaw->CheckState Inert Maintain Inert Atmosphere (Argon Balloon/Line) Quench Quench Excess Reagent (Dilute Acid/Base depending on reaction) Inert->Quench Post-Reaction Weigh Weighing Procedure Weigh->Inert SolidHandling Use Anti-Static Gun Minimize Dust Work in Hood Solid->SolidHandling LiquidHandling Use Positive Displacement Pipette Avoid Aerosol Liquid->LiquidHandling SolidHandling->Weigh LiquidHandling->Weigh Waste Dispose as Hazardous Organic Waste (High BTU Incineration) Quench->Waste

Figure 1: Safe Handling Decision Logic. Note the critical step of thawing to room temperature before opening to prevent moisture condensation, which can degrade the chemical.

Emergency Response: Spill Cleanup

Do NOT sweep dry powder. This generates dust.[1]

  • Evacuate the immediate area (3-meter radius).[1]

  • Don PPE: Silver Shield gloves, Goggles, Lab Coat.[1]

  • Containment:

    • If Solid: Cover with a wet paper towel (solvent-dampened, e.g., heptane) to suppress dust, then wipe up.

    • If Liquid: Absorb with vermiculite or sand.[1] Do not use paper towels alone (potential for rapid oxidation/heat generation).[1]

  • Decontamination: Clean surface with ethanol, followed by soap and water.[1]

  • Disposal: Seal waste in a secondary container. Label as "Reactive Vinyl Waste."[1]

Part 4: Waste Disposal & Deactivation

Disposal Classification: Hazardous Organic Waste (Ignitable, Toxic).[1]

  • Deactivation (Small Scale < 100mg):

    • Treat with a dilute radical inhibitor solution (e.g., hydroquinone in methanol) to prevent polymerization in the waste container.[1]

  • Segregation:

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong acids/bases in the waste stream.[1] This can trigger an exotherm.[1]

    • Use a dedicated "High Hazard" organic waste stream if available.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6735, 1-Indanone. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1-Indanone - Registration Dossier.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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